molecular formula C14H17ClFNO4 B2703389 Boc-L-2-Chloro-4-fluorophe CAS No. 1213887-81-0

Boc-L-2-Chloro-4-fluorophe

Cat. No.: B2703389
CAS No.: 1213887-81-0
M. Wt: 317.74
InChI Key: JGLYNQNKMZDVET-NSHDSACASA-N
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Description

Boc-L-2-Chloro-4-fluorophe is a useful research compound. Its molecular formula is C14H17ClFNO4 and its molecular weight is 317.74. The purity is usually 95%.
BenchChem offers high-quality Boc-L-2-Chloro-4-fluorophe suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-L-2-Chloro-4-fluorophe including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLYNQNKMZDVET-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid (commonly referred to as Boc-2-chloro-4-fluoro-L-phenylalanine ), a specialized non-canonical amino acid used in advanced medicinal chemistry. This scaffold is critical for optimizing peptide therapeutics and peptidomimetics, specifically for enhancing metabolic stability via para-fluorination and inducing conformational constraints via ortho-chlorination.

Structural Anatomy & Physicochemical Properties[1]

This compound represents a highly functionalized phenylalanine derivative. The inclusion of the tert-butoxycarbonyl (Boc) group ensures orthogonality in solution-phase synthesis or specific solid-phase peptide synthesis (SPPS) protocols requiring base-sensitive linkers.

Chemical Identity Table
PropertySpecification
IUPAC Name (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-chloro-4-fluorophenyl)propanoic acid
Common Name Boc-2-chloro-4-fluoro-L-phenylalanine
Molecular Formula C₁₄H₁₇ClFNO₄
Molecular Weight 317.74 g/mol
CAS Number 144577-49-5 (Free acid analog ref: 1213560-44-1)
Chirality L-Isomer (S-configuration)
Solubility Soluble in DMF, DCM, DMSO, Methanol; Insoluble in Water
pKa (Calc) Carboxyl: ~3.8
Structural Diagram (Graphviz)

The following diagram illustrates the functional logic of the molecule's substituents.

MoleculeLogic Core Phenylalanine Core Ortho 2-Chloro (Ortho) Conformational Lock Core->Ortho Steric Restriction Para 4-Fluoro (Para) Metabolic Block Core->Para Blocks CYP450 Oxidation Boc Boc Group (N-Terminus) Boc->Core Acid-Labile Protection

Figure 1: Functional decomposition of the Boc-2-chloro-4-fluoro-L-phenylalanine scaffold.

Strategic Utility in Medicinal Chemistry

The simultaneous incorporation of chlorine and fluorine atoms on the phenyl ring serves two distinct pharmacological purposes, making this residue a "privileged scaffold" in drug design.[1]

The "Ortho-Effect" (Chlorine)

The chlorine atom at the ortho position (C2) introduces significant steric bulk (Van der Waals radius ~1.75 Å). This restricts the rotation of the phenyl ring around the


 bond.
  • Application: Pre-organizes the peptide backbone into bioactive conformations (e.g.,

    
    -helices or 
    
    
    
    -turns), reducing the entropic penalty of binding to a receptor.
  • Interaction: The chlorine atom can also engage in "halogen bonding" with backbone carbonyls or receptor pockets.

Metabolic Blocking (Fluorine)

The fluorine atom at the para position (C4) is strategically placed to block metabolic degradation.

  • Mechanism: Phenylalanine residues are typically oxidized at the para position by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (strong C-F bond, 116 kcal/mol) prevents this hydroxylation, significantly extending the in vivo half-life of the peptide [1].

Synthesis & Protection Protocols

While the free amino acid can be synthesized via enzymatic resolution (using Acylase I on N-acetyl-DL-derivatives), most researchers will perform the Boc-protection on the commercially available free acid.

Protocol: Boc-Protection of 2-Chloro-4-Fluoro-L-Phenylalanine[2]

Objective: Convert the free amino acid to the N-Boc protected derivative for synthesis.

Reagents:

  • (S)-2-amino-3-(2-chloro-4-fluorophenyl)propanoic acid (Free Acid)

  • Di-tert-butyl dicarbonate (

    
    )
    
  • 1,4-Dioxane and 1N NaOH (or

    
    )
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the free amino acid in a mixture of 1,4-dioxane (20 mL) and water (10 mL).

  • Basification: Cool to 0°C and add 1N NaOH (22 mL) to adjust pH to ~10–11.

  • Addition: Add

    
     (1.1 equivalents, 11 mmol) dropwise over 15 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–18 hours. Monitor by TLC (ninhydrin stain should be negative).

  • Workup:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer with 1N HCl or KHSO₄ to pH 2–3 (Precipitate forms).

    • Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    

Solid-Phase Peptide Synthesis (SPPS) Integration

CRITICAL WARNING: The ortho-chloro substituent creates significant steric hindrance near the reactive amine/carboxylic acid center. Standard coupling protocols often fail or result in deletion sequences.

Optimized Coupling Protocol (Sterically Hindered)

Do not use standard HBTU/HOBt. The bulk of the chlorine atom interferes with the formation of the active ester and the subsequent nucleophilic attack.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) — critical for reducing racemization and accelerating coupling in hindered systems [2].

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Coupling Cycle (Manual or Automated):

  • Equivalents: Use 4.0 eq of Boc-AA, 3.9 eq HATU, 4.0 eq HOAt, 8.0 eq DIEA.

  • Solvent: DMF or NMP (NMP is superior for difficult sequences).

  • Time: Double coupling is mandatory.

    • Coupling 1: 60 minutes at RT.

    • Coupling 2: 60 minutes at RT (fresh reagents).

  • Microwave Assistance: If available, couple at 50°C for 10 minutes (max 60°C to avoid Boc degradation).

Deprotection Workflow (TFA Lysis)

The Boc group is acid-labile.

  • Reagent: 50% TFA in DCM (Solution phase) or 95% TFA (Solid phase cleavage).

  • Scavengers: Add 2.5% TIS (Triisopropylsilane) and 2.5%

    
     to prevent tert-butyl cations from alkylating the electron-rich aromatic rings (though the Cl/F ring is deactivated, scavengers are Good Laboratory Practice).
    
Synthesis Workflow Diagram

SPPS_Workflow Start Boc-2-Cl-4-F-Phe (Starting Material) Activation Activation (HATU/HOAt/DIEA) *Crucial Step* Start->Activation Pre-activation (2 min) Coupling Coupling to Resin/Amine (2x 1hr, NMP) Activation->Coupling Steric Hindrance Management Check Kaiser Test (Verify Coupling) Coupling->Check Check->Coupling Color (Positive) REPEAT Deprotection Boc Removal (TFA/DCM) Check->Deprotection Blue (Negative) Next Cycle Next Cycle Deprotection->Next Cycle

Figure 2: Optimized SPPS workflow for sterically hindered halogenated phenylalanine.

Quality Control & Characterization

Verifying the identity and purity of this specific derivative requires attention to the halogen signatures.

Analytical Standards
MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 1.35 (s, 9H, Boc-tBu); δ 7.1-7.5 (m, aromatic protons). Note the splitting pattern changes due to F-coupling.
¹⁹F NMR Single peak around -110 to -115 ppm (relative to CFCl₃). This is the definitive diagnostic peak.
HPLC Elutes later than native Phenylalanine due to increased lipophilicity (Cl/F hydrophobicity).
Mass Spec (ESI)

= 340.74 (approx). Look for the characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl).
Storage & Stability
  • Condition: Store at +2°C to +8°C.

  • Desiccation: Hygroscopic; keep under inert gas (Argon/Nitrogen) to prevent hydrolysis of the Boc ester over long periods.

References

  • Beilstein Institute. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][2][3][4] Beilstein Journal of Organic Chemistry.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • American Chemical Society. (2018).[5] Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution.[5] Journal of Organic Chemistry. [5]

  • Chem-Impex. (2024). Product Reference: Boc-2-chloro-4-fluoro-L-phenylalanine.[6]

Sources

Strategic Fluorination in Peptide Engineering: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorinated amino acids (FAAs) has evolved from a niche academic curiosity to a validated strategy in clinical peptide development. Fluorine acts as a "bio-orthogonal" modulator—absent in natural proteins yet possessing steric and electronic properties that allow for precise tuning of peptide conformation, proteolytic stability, and membrane permeability.

This guide provides a technical roadmap for researchers integrating FAAs into peptide drug discovery. It moves beyond basic properties to address the causality of fluorination effects, specific solid-phase peptide synthesis (SPPS) protocols for electron-deficient residues, and the structural logic required to force specific bioactive conformations.

Part 1: The Physicochemical Basis of Fluorination

To deploy FAAs effectively, one must understand that fluorine is not merely a "hydrogen replacement" but a distinct electrostatic effector.

The "Goldilocks" Isostere

Fluorine is often cited as an isostere of hydrogen, but in a crowded peptide binding pocket, it behaves more like oxygen in terms of size, yet remains hydrophobic.

  • Steric Demand: The van der Waals radius of F (1.47 Å) is intermediate between H (1.20 Å) and O (1.52 Å). This allows F to fit into binding pockets where a methyl group (2.0 Å) would cause steric clash, while still filling hydrophobic sub-pockets more effectively than hydrogen.

  • Electronic Withdrawal: Fluorine is the most electronegative element (3.98 Pauling). When attached to the

    
    -carbon or side chain, it dramatically lowers the pKa of neighboring amines and acids, altering hydrogen bond strengths and local polarity.
    

Table 1: Comparative Physicochemical Properties

PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Methyl (CH₃)Impact on Design
Van der Waals Radius (Å) 1.201.471.522.00F fits where CH₃ clashes; mimics O sterically but not chemically.
Electronegativity (Pauling) 2.203.983.44 (O)2.55 (C)F polarizes C-F bonds, altering local dipole moments without H-bonding.
C-X Bond Length (Å) 1.091.351.431.54Strong C-F bond resists metabolic cleavage (oxidation).
Lipophilicity (

)
0.00+0.14-0.67+0.56F increases lipophilicity vs. OH/H, improving membrane permeability.

Part 2: Structural Control & The Gauche Effect

The most potent application of FAAs is conformational restriction. Unlike steric bulk (e.g., Aib residues) which restricts rotation via collision, fluorine directs conformation via the gauche effect .

The Stereoelectronic Mechanism

In 4-fluoroproline, the electronegative fluorine atom prefers a gauche orientation relative to the ring nitrogen (the most electronegative neighbor).[1] This stereoelectronic preference dictates the ring pucker (endo vs. exo), which in turn dictates the cis/trans ratio of the peptide backbone amide bond.

  • (4R)-4-fluoroproline (Flp): Forces C

    
    -exo pucker 
    
    
    
    Favors Trans amide bond. Ideal for stabilizing polyproline II helices (collagen mimetics).
  • (4S)-4-fluoroproline (flp): Forces C

    
    -endo pucker 
    
    
    
    Favors Cis amide bond. Useful for inducing
    
    
    -turns.
Visualization: Decision Logic for FAA Selection

The following diagram illustrates the decision process for selecting specific FAAs based on the desired structural or stability outcome.

FAA_Selection_Logic Goal Design Goal Stab Proteolytic Stability Goal->Stab Conf Conformational Control Goal->Conf Track Imaging/Tracking Goal->Track Stab_Mech1 Steric Shielding Stab->Stab_Mech1 Stab_Mech2 Electronic Repulsion Stab->Stab_Mech2 Conf_Turn Induce Beta-Turn (Cis-amide) Conf->Conf_Turn Conf_Helix Stabilize Helix (Trans-amide) Conf->Conf_Helix NMR 19F NMR / PET Track->NMR Residue1 Hexafluoroleucine (Hfl) (Bulky hydrophobic) Stab_Mech1->Residue1 Residue2 Tfm-Alanine (Backbone protection) Stab_Mech2->Residue2 Residue3 (4S)-4-Fluoroproline Conf_Turn->Residue3 Residue4 (4R)-4-Fluoroproline Conf_Helix->Residue4 Residue5 4-F-Phenylalanine (Sensitive Shift) NMR->Residue5

Caption: Decision matrix for selecting fluorinated amino acids based on therapeutic targets: stability, conformation, or detection.

Part 3: Metabolic Stability – A Nuanced Reality

A common misconception is that "fluorination equals stability." This is not universally true.[2][3] The mechanism of stabilization depends on the protease class.

  • Serine Proteases (e.g., Chymotrypsin, Elastase):

    • Mechanism:[4][5][6] These enzymes rely on a catalytic triad to attack the peptide bond.

    • Fluorine Effect:[1][6][7][8][9][10][11][12][13][14] Fluorination at the P1 or P2 position can destabilize the transition state through electronic repulsion (dipole-dipole interactions with the enzyme active site) or simply by steric occlusion.

    • Critical Insight: Highly fluorinated aliphatic side chains (e.g., Hexafluoroleucine) are generally more effective than single fluorine substitutions because they provide a "Teflon-like" steric shield that enzymes cannot easily accommodate.

  • Oxidative Metabolism (Cytochrome P450):

    • Replacing metabolically labile C-H bonds (e.g., the benzylic position of Phenylalanine or the

      
      -position of Leucine) with C-F bonds blocks hydroxylation, significantly extending half-life.
      

Part 4: Synthetic Protocols (SPPS)

Synthesizing peptides with FAAs presents unique challenges. The electron-withdrawing nature of fluorine reduces the nucleophilicity of the


-amine, making the next coupling difficult. Conversely, the acidity of the 

-proton is increased, raising the risk of racemization during base treatments.
Standard Operating Procedure: Coupling Fluorinated Residues

Reagents Required:

  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) / HOAt (1-Hydroxy-7-azabenzotriazole). Note: Avoid HBTU/HOBt for hindered/fluorinated residues.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Crucial: Minimize exposure time to prevent base-catalyzed degradation of sensitive fluorinated moieties.

  • Activation (The Critical Step):

    • Dissolve Fmoc-AA-F (Fluorinated AA) (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add Collidine (6.0 eq) immediately before adding to resin.

    • Why Collidine? It is a weaker base than DIPEA, reducing the risk of racemizing the activated fluorinated amino acid (which has a highly acidic

      
      -proton).
      
  • Coupling: Shake for 60–120 minutes.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines if using Proline analogs) or micro-cleavage LC-MS.

  • Capping: Acetic anhydride/Pyridine to block unreacted amines.

Visualization: Modified SPPS Cycle

The diagram below highlights the deviations from standard SPPS required for FAAs.

SPPS_Workflow Start Fmoc-Resin Deprot Deprotection (20% Piperidine) Start->Deprot Wash1 Wash (DMF) Deprot->Wash1 Decision Is Next AA Fluorinated? Wash1->Decision Standard_Act Standard Activation (HBTU/DIPEA) Decision->Standard_Act No Fluoro_Act Modified Activation (HATU/Collidine) *Prevents Racemization* Decision->Fluoro_Act Yes Coupling Coupling (60-120 min) Standard_Act->Coupling Fluoro_Act->Coupling Check QC: Chloranil/LC-MS Coupling->Check Check->Deprot Cycle Repeats

Caption: Modified SPPS cycle emphasizing the use of HATU/Collidine for fluorinated residues to mitigate racemization risks.

Part 5: Analytical Validation ( F NMR)

Once synthesized, validation goes beyond Mass Spectrometry.


F NMR is a powerful, non-destructive tool for assessing peptide integrity and binding.
  • Sensitivity:

    
    F is 83% as sensitive as 
    
    
    
    H.[4]
  • Background: Zero natural background in biological media (unlike

    
    H or 
    
    
    
    C).[4]
  • Application:

    • Folding Verification: Distinct chemical shifts indicate if the peptide is folded (buried F) or unfolded (solvent-exposed F).

    • Binding Assays: Upon binding to a target protein, the

      
      F signal will broaden or shift (Chemical Shift Perturbation), providing a direct readout of affinity (
      
      
      
      ).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Chemistry – A European Journal. [Link]

  • Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Topics in Heterocyclic Chemistry. [Link]

  • Marsh, E. N. G. (2014).[15] Fluorine: a new element in the design of proteins and peptides. Accounts of Chemical Research. [Link]

  • Huhmann, S., & Koksch, B. (2018).[3][4] Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids.[3][12][13][16] European Journal of Organic Chemistry. [Link]

Sources

The Strategic Role of Boc Chemistry in Modern Peptide Synthesis

[1]

Phase 1: Strategic Assessment – Why Boc Persists

In an era dominated by Fmoc solid-phase peptide synthesis (SPPS), the tert-butyloxycarbonyl (Boc) group remains a critical tool in the arsenal of the drug development chemist. While Fmoc offers milder deprotection conditions, Boc chemistry provides unique physicochemical advantages that are indispensable for specific challenges:

  • Solubility & Aggregation Breaking: The protonated N-terminus generated during Boc deprotection (using TFA) disrupts inter-chain hydrogen bonding. This "chaotropic effect" makes Boc SPPS superior for synthesizing "difficult sequences" (e.g., hydrophobic regions, amyloidogenic peptides) that typically aggregate and fail in Fmoc chemistry.

  • Base Stability: Boc is completely orthogonal to base. This allows for the use of base-labile side-chain protecting groups or linkers that would not survive the repetitive piperidine treatments of Fmoc synthesis.

  • Industrial Scalability: In solution-phase synthesis of shorter peptide drugs (<15 residues), Boc amino acids are often preferred due to lower raw material costs and the high crystallinity of Boc-protected intermediates, which facilitates purification without chromatography.

Phase 2: Mechanistic Control

The Protection Mechanism

The introduction of the Boc group is a nucleophilic acyl substitution. The amine attacks the carbonyl of di-tert-butyl dicarbonate (Boc₂O).[1] The reaction is driven by the evolution of CO₂ gas, rendering it irreversible and high-yielding.

BocProtectionAmineFree Amine(R-NH2)InterTetrahedralIntermediateAmine->InterNucleophilic Attack(Base Catalyzed)Boc2OBoc Anhydride(Boc2O)Boc2O->InterNucleophilic Attack(Base Catalyzed)ProductN-Boc Amino Acid(R-NH-Boc)Inter->ProductCollapseByproductsByproducts(t-BuOH + CO2)Inter->ByproductsElimination

Figure 1: Mechanism of N-Boc protection via Boc anhydride.

The Deprotection & Scavenging Mechanism

Deprotection is the critical phase where side reactions occur. Acidolysis (typically 50% TFA in DCM) cleaves the Boc group, generating a reactive tert-butyl cation. Without immediate quenching by scavengers, this cation will alkylate electron-rich side chains (Trp, Met, Cys, Tyr).

BocDeprotectionBocAmineBoc-Protected AmineProtonationProtonated IntermediateBocAmine->Protonation+ TFA (H+)Cationtert-Butyl Cation(Reactive Electrophile)Protonation->CationFragmentationAmineSaltFree Amine(TFA Salt)Protonation->AmineSalt- CO2TrappedTrapped Species(Inert)Cation->TrappedPathway A:Successful ScavengingSideRxnSide Reaction(Alkylated Trp/Met/Cys)Cation->SideRxnPathway B:No ScavengerScavengerScavenger(TIPS/Water/Thioanisole)Scavenger->Trapped

Figure 2: Acidolysis pathway showing the critical divergence between successful scavenging and irreversible alkylation.

Phase 3: Execution – Validated Protocols

Protection Protocol (Standard)

Objective: Synthesis of N-Boc-L-Phenylalanine. Reagents: L-Phenylalanine (10 mmol), Boc₂O (11 mmol), NaOH (1M), Dioxane.

  • Dissolution: Dissolve amino acid in water/dioxane (1:1 v/v). Add 1M NaOH to adjust pH to ~9-10.

  • Addition: Cool to 0°C. Add Boc₂O dropwise.

    • Expert Insight: Maintain pH >9. If pH drops, the amine becomes protonated (NH₃⁺) and nucleophilicity is lost, stalling the reaction.

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC (ninhydrin stain will disappear).

  • Workup:

    • Wash with Et₂O (removes excess Boc₂O).

    • Acidify aqueous layer with KHSO₄ to pH 2–3 (precipitates the Boc-amino acid).

    • Extract into EtOAc, dry over MgSO₄, and concentrate.

Deprotection Protocol (High-Fidelity)

Objective: Removal of Boc group without alkylating sensitive residues. Reagent: Trifluoroacetic Acid (TFA) with Scavengers.[2][3][4][5]

The Scavenger Cocktail Library: Select the cocktail based on your peptide sequence.

Cocktail NameComposition (v/v)Target ResiduesMechanism
Standard Mix TFA (95%), Water (2.5%), TIPS (2.5%)Ala, Gly, Leu, Val, PheWater hydrolyzes cations; TIPS traps trityl/t-butyl cations.
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)Met, Cys, Trp, Tyr Thioanisole protects Met/Trp; EDT prevents Cys oxidation.[6]
Reagent B TFA (88%), Phenol (5%), Water (5%), TIPS (2%)Trp (moderate sensitivity)Phenol acts as a specific trap for tyrosine alkylation.
Low-Odor TFA (90%), Water (5%), DTT (5%)Cys, MetDTT replaces foul-smelling EDT/Thioanisole.[7]

Protocol Steps:

  • Preparation: Pre-mix the chosen cleavage cocktail. Cool to 0°C.[6][8]

  • Reaction: Add cocktail to the resin-bound peptide (10 mL per gram of resin).

  • Agitation: Shake vigorously for 2–3 hours at Room Temperature.

    • Expert Insight: For sequences containing Arg(Tos), reaction time may need extension, but do not exceed 4 hours to avoid degradation.

  • Precipitation: Filter resin.[4] Drop filtrate into cold diethyl ether (-20°C). Centrifuge to pellet the peptide.[4]

Phase 4: Troubleshooting & Optimization

The "Tert-Butyl Cation" Problem

Symptom: Mass spec shows +56 Da adducts on Tryptophan or +56 Da/ +112 Da on Methionine/Cysteine. Root Cause: Insufficient scavenging of the tert-butyl cation generated during deprotection. Solution:

  • Switch to Reagent K .

  • Increase the volume of the cocktail (dilution reduces cation collision frequency with peptide).

  • Silane Trick: Add Triethylsilane (TES) or Triisopropylsilane (TIPS). These are "hydride donors" that irreversibly reduce the carbocation to isobutane (gas), permanently removing it from the system.

Acid-Catalyzed Degradation (Asp-Pro Cleavage)

Symptom: Peptide chain fragmentation at Asp-Pro bond. Root Cause: The Asp-Pro peptide bond is hypersensitive to acid (approx. 100x more labile than other bonds). Solution:

  • Keep deprotection times short (<20 min per cycle in SPPS).

  • Use Boc-Asp(OcHex)-OH (Cyclohexyl ester) instead of Benzyl ester to increase steric bulk and reduce side reactions.

Phase 5: Decision Matrix (Boc vs. Fmoc)

FeatureBoc Chemistry Fmoc Chemistry
Deprotection Reagent TFA (Acidic)Piperidine (Basic)
Cleavage from Resin HF or TFMSA (Hazardous)TFA (Safe)
Solubility High (Aggregates less)Moderate (Aggregates more)
Cost (Amino Acids) LowModerate/High
Orthogonality Orthogonal to BaseOrthogonal to Acid
Best Use Case "Difficult" sequences, Aggregation-prone peptides, Large-scale solution synthesis.Routine SPPS, Automated synthesis, Acid-sensitive modifications.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Cleavage Cocktail Selection. CEM Corporation. [Link]

  • Boc-Protected Amino Groups - Stability and Scavengers. Organic Chemistry Portal. [Link]

Methodological & Application

Application of Boc-L-2-Chloro-4-fluorophenylalanine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NEURO-2026-CFP

High-Fidelity Neuropeptide Engineering & Blood-Brain Barrier Transport

Abstract

This application note details the utilization of Boc-L-2-Chloro-4-fluorophenylalanine (Boc-2-Cl-4-F-Phe) as a strategic building block in the development of neuroactive peptides and peptidomimetics. The simultaneous incorporation of chlorine (steric bulk/lipophilicity) and fluorine (metabolic stability/NMR reporter) at the ortho and para positions of the phenylalanine ring offers a "privileged scaffold" for neuroscience applications. This guide covers its role in enhancing Blood-Brain Barrier (BBB) permeability via LAT1 transport, improving proteolytic resistance in Melanocortin-4 Receptor (MC4R) agonists, and serving as a sensitive probe for 19F-NMR structural biology.

Technical Background & Mechanism of Action
1.1 The "Chloro-Fluoro" Synergistic Effect

In neuroscience drug discovery, native peptides (e.g., Enkephalins, Substance P) suffer from poor bioavailability and rapid degradation. Boc-L-2-Chloro-4-fluorophenylalanine addresses these limitations through three mechanistic pillars:

  • Metabolic Blockade (4-Fluoro): The para-position of phenylalanine is a primary site for hydroxylation by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (C-F bond energy: ~116 kcal/mol vs C-H: ~99 kcal/mol) effectively blocks this metabolic hot spot, extending the half-life of the therapeutic agent.

  • Conformational Restriction (2-Chloro): The bulky chlorine atom at the ortho-position creates steric clash with the peptide backbone, restricting rotation around the

    
     and 
    
    
    
    torsion angles. This "locks" the side chain into a bioactive conformation, reducing the entropy penalty upon receptor binding.
  • LAT1 Transporter Targeting: The Large Neutral Amino Acid Transporter 1 (LAT1) is highly expressed at the BBB. Research indicates that halogenated phenylalanines (particularly with ortho substituents) maintain high affinity for LAT1, facilitating active transport into the CNS [1].

1.2 Structural Visualization

The following diagram illustrates the workflow for integrating Boc-2-Cl-4-F-Phe into a neuroscience drug discovery pipeline.

Workflow Start Boc-L-2-Cl-4-F-Phe (Starting Material) Step1 Boc-SPPS / Solution Phase Peptide Synthesis Start->Step1 Coupling (DCC/HOBt) Step2 Cleavage & Deprotection (TFMSA or HF) Step1->Step2 Acidolysis Step3 Purification (HPLC) & Characterization (MS) Step2->Step3 Branch1 App 1: MC4R Agonists (Metabolic Stability) Step3->Branch1 Assay: t1/2 in Plasma Branch2 App 2: BBB Transport (LAT1 Targeting) Step3->Branch2 Assay: PAMPA/Caco-2 Branch3 App 3: 19F-NMR (Structural Biology) Step3->Branch3 Assay: Chemical Shift

Figure 1: Integration of Boc-L-2-Chloro-4-fluorophenylalanine into neuropeptide development workflows.

Experimental Protocols
Protocol A: Incorporation via Boc-Solid Phase Peptide Synthesis (Boc-SPPS)

Context: While Fmoc chemistry is common, Boc chemistry is preferred for synthesizing "difficult" aggregation-prone sequences (e.g., amyloid-related peptides) or when using base-sensitive analogs.

Materials:

  • Resin: MBHA resin (for C-terminal amides) or PAM resin (for C-terminal acids).

  • Reagents: TFA (Trifluoroacetic acid), DCM (Dichloromethane), DIEA (Diisopropylethylamine), HOBt, DIC (Diisopropylcarbodiimide).

  • Cleavage: TFMSA (Trifluoromethanesulfonic acid) – Safer alternative to HF.

Step-by-Step Methodology:

  • Resin Swelling: Swell 200 mg MBHA resin in DCM for 30 min.

  • Deprotection (Boc Removal):

    • Wash with 50% TFA in DCM (2 x 1 min).

    • Incubate with 50% TFA in DCM (1 x 20 min).

    • Note: The Boc group is acid-labile.

    • Wash: DCM (3x), 5% DIEA/DCM (2x), DCM (3x).

  • Coupling of Boc-2-Cl-4-F-Phe:

    • Dissolve Boc-L-2-Chloro-4-fluorophenylalanine (3 eq.) and HOBt (3 eq.) in minimal DMF/DCM.

    • Add DIC (3 eq.) and activate for 5 min.

    • Add mixture to resin. Shake for 2 hours at room temperature.

    • QC: Perform Kaiser Test. If blue, recouple. If colorless, proceed.

  • Elongation: Repeat steps 2-3 for subsequent amino acids.

  • Final Cleavage (TFMSA Method):

    • Safety: Perform in a fume hood.

    • Mix TFA:DMS:m-Cresol (10:3:1 v/v). Add to dry resin.

    • Add TFMSA dropwise (Final ratio 10% TFMSA). React for 1 hour at 0°C.

    • Precipitate peptide in cold diethyl ether. Centrifuge and lyophilize.

Protocol B: Assessment of Metabolic Stability (Microsomal Assay)

Context: Validating the protection against enzymatic degradation provided by the halogen substitutions.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Test Peptide (containing 2-Cl-4-F-Phe) vs Control (Native Phe).

Methodology:

  • Preparation: Prepare 1 µM solution of peptide in phosphate buffer (pH 7.4).

  • Initiation: Add HLM (0.5 mg/mL protein) and pre-incubate at 37°C for 5 min.

  • Reaction: Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, and 120 min.

  • Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time to determine half-life (

    
    ).
    

Expected Data Output:

CompoundSubstituent

(Human Microsomes)
Mechanism
Native Peptide Phe~15-20 minRapid hydroxylation/proteolysis
Analog A 4-F-Phe~45-60 minBlocked para-hydroxylation
Analog B 2-Cl-4-F-Phe >120 min Synergistic steric shielding + metabolic block
Advanced Application: 19F-NMR Structural Probes

The 4-Fluorine atom serves as an excellent NMR reporter due to the sensitivity of the


F chemical shift to its local environment. This is particularly useful for studying ligand binding to G-Protein Coupled Receptors (GPCRs) like MC4R or Opioid receptors.

Protocol:

  • Synthesis: Synthesize the ligand with Boc-2-Cl-4-F-Phe at the putative binding interface.

  • Sample Prep: Dissolve ligand (50-100 µM) in NMR buffer (

    
    /PBS).
    
  • Titration: Add purified receptor protein (or membrane mimetics like nanodiscs) in stepwise increments (0.1 to 2.0 equivalents).

  • Measurement: Acquire 1D

    
    F NMR spectra at 470 MHz (or equivalent).
    
  • Analysis: Monitor Chemical Shift Perturbation (CSP). A shift in the

    
    F signal indicates a change in the electronic environment, confirming specific binding interaction at that residue.
    
References
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Source: Journal of Pharmaceutical Sciences / PubMed Central. Link:[Link] Relevance: Establishes the transport mechanism of halogenated phenylalanine derivatives across the BBB.

  • Substituted Heteroarylpiperidine Derivatives as Melanocortin-4 Receptor Modulators. Source: European Patent Office (Patent WO2008087186A1). Link: Relevance: Cites D/L-2-chloro-4-fluorophenylalanine as a key intermediate in synthesizing MC4R agonists for obesity and neurological disorders.
  • Neuroprotective action of halogenated derivatives of L-phenylalanine. Source: Stroke (American Heart Association). Link:[Link] Relevance: Demonstrates the bioactivity and neuroprotective properties of endogenous and synthetic halogenated phenylalanine analogs.

  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. Source: ChemBioChem / PubMed Central. Link:[Link] Relevance: Validates the use of fluorinated/halogenated Phe in studying peptide aggregation and folding in neurodegenerative disease models.

Application Note: Optimized Coupling of Boc-L-Phe(2-Cl, 4-F)-OH using HBTU/HOBt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Challenge Analysis

The incorporation of Boc-L-Phe(2-Cl, 4-F)-OH presents a distinct synthetic challenge due to the ortho-chloro substituent . While the para-fluorine atom exerts an electronic effect (electron-withdrawing), it is the ortho-chloro group that imposes significant steric hindrance . This bulk forces the phenyl ring out of planarity and physically blocks the trajectory of the incoming nucleophile (the N-terminal amine of the peptide-resin), drastically reducing coupling kinetics.

Slow kinetics in peptide coupling create a dangerous window for racemization . The longer the activated ester sits unreacted, the higher the probability of oxazolone formation and subsequent loss of chirality. Therefore, the protocol below prioritizes high local concentration and racemization suppression using the HBTU/HOBt system.

Mechanistic Foundation

The HBTU/HOBt Activation Cycle

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) acts as the primary activator. However, HBTU alone is risky for chiral, hindered amino acids.

  • Activation: HBTU reacts with the carboxylate of Boc-Phe(2-Cl, 4-F)-OH to form an unstable O-acylisourea.

  • Stabilization (Critical): HOBt (1-Hydroxybenzotriazole) intercepts this intermediate to form the OBt-active ester .

  • Coupling: The amine on the resin attacks the OBt ester.

Why HOBt is non-negotiable here: The O-acylisourea is highly reactive but prone to racemization via the oxazolone pathway. The OBt ester is less reactive but significantly more stable, preserving the


-configuration during the extended coupling times required by the steric bulk of the 2-Cl group.
Visualization: Steric Blockade & Activation

The following diagram illustrates the activation pathway and the specific steric interference caused by the 2-Cl substituent.

CouplingMechanism AA Boc-Phe(2-Cl, 4-F)-OH (Steric Bulk) Inter O-Acylisourea (Unstable/Racemization Prone) AA->Inter + DIPEA HBTU HBTU (Activator) HBTU->Inter Inter->Inter Racemization Risk (Oxazolone) ActiveEster OBt-Active Ester (Chiral Stability) Inter->ActiveEster + HOBt (Fast) HOBt HOBt (Additive) Product Peptide Bond (Coupled Product) ActiveEster->Product Aminolysis Resin Resin-NH2 (Nucleophile) Resin->Product Blocked by 2-Cl Sterics (Slow Kinetics)

Figure 1: Mechanism of HBTU/HOBt activation showing the stabilization of the active ester and the kinetic bottleneck caused by the ortho-chloro substituent.

Experimental Protocols

Materials & Reagents[1]
  • Amino Acid: Boc-L-Phe(2-Cl, 4-F)-OH (MW ~317.7 g/mol )[1][2]

  • Activator: HBTU (0.5 M in DMF)

  • Additive: HOBt (0.5 M in DMF)

  • Base: DIPEA (N,N-Diisopropylethylamine), 2.0 M in NMP (preferred over DMF for base stability)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Protocol A: Standard Pre-Activation (Recommended)

This protocol separates activation from the resin to prevent HBTU from capping the resin amines (guanidinylation).

Step-by-Step Procedure:

  • Calculation: Calculate 4.0 equivalents (eq) of amino acid relative to the resin loading.

    • Note: Standard coupling uses 3 eq; we use 4 eq to drive kinetics against the steric barrier.

  • Dissolution: Dissolve Boc-L-Phe(2-Cl, 4-F)-OH (4.0 eq) and HOBt (4.0 eq) in minimum DMF.

  • Activation:

    • Add HBTU (3.9 eq). Always use slightly less HBTU than AA to ensure no excess HBTU remains.

    • Add DIPEA (8.0 eq).

    • Wait Time: Agitate for exactly 2-3 minutes .

    • Warning: Do not exceed 5 minutes. Prolonged activation of hindered amino acids can lead to self-decomposition or racemization before the coupling even starts.

  • Coupling: Transfer the activated solution to the neutralized, swollen resin.

  • Reaction Time: Agitate for 60–90 minutes at room temperature.

  • QC: Perform a Kaiser (Ninhydrin) test.

    • If Blue (Positive): Proceed to "Troubleshooting" (Double Coupling).

    • If Colorless (Negative): Proceed to washing.[3][4][5]

Protocol B: In Situ Neutralization (High Efficiency)

Recommended for "difficult sequences" or if Protocol A yields low purity. This method, adapted from the Kent protocol, maintains the resin in a protonated state until the exact moment of coupling, reducing aggregation.

  • Deprotection: Remove previous Boc group (100% TFA).[6]

  • Flow Wash: Quick flow wash with DMF (do not neutralize yet).[6]

  • Coupling Cocktail:

    • Prepare solution: AA (4 eq) + HBTU (3.9 eq) + HOBt (4.0 eq) in DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

  • Addition: Add the cocktail directly to the protonated (TFA-salt) resin.

    • Mechanism:[7][8][9] The excess DIPEA neutralizes the resin-amine in situ while simultaneously activating the amino acid.

  • Time: Agitate for 45–60 minutes.

Workflow Diagram

ProtocolWorkflow cluster_activation 3. Pre-Activation (Separate Vial) Start Start: Resin-Peptide-NH-Boc Deprotect 1. Deprotection (TFA/DCM) Start->Deprotect Wash 2. Wash (DCM -> DMF) Deprotect->Wash Couple 4. Coupling (Add Activated Sol. to Resin) Wash->Couple Mix Mix AA + HOBt + HBTU Base Add DIPEA (2 min) Mix->Base Base->Couple Transfer Monitor 5. Kaiser Test Couple->Monitor Success Next Cycle Monitor->Success Negative (Clear) Fail Recouple (See Troubleshooting) Monitor->Fail Positive (Blue)

Figure 2: Operational workflow for the Standard Pre-Activation Protocol.

Quantitative Data Summary

ParameterStandard AABoc-Phe(2-Cl, 4-F)-OHRationale
Equivalents (AA) 3.0 eq4.0 - 5.0 eq Compensates for steric barrier.
Activation Time 5-10 min2-3 min Minimizes racemization window.
Coupling Time 30-45 min60-90 min Slower kinetics due to ortho-Cl.
Solvent DMFNMP or DMF NMP improves swelling for hindered sequences.
Base (DIPEA) 6.0 eq6.0 - 8.0 eq Ensure full neutralization of HBTU/HOBt salts.

Troubleshooting & Optimization

If the Kaiser test remains positive after 90 minutes, do not simply extend the time (this invites racemization). Instead, adopt a "Plan B" strategy.

Double Coupling
  • Drain the reaction vessel.[7][3]

  • Wash resin with DMF (3x).

  • Repeat the coupling step with fresh reagents (use 2.0 eq of AA/HBTU/HOBt this time).

The "Power Switch": HATU/HOAt

If HBTU fails repeatedly, the steric hindrance may be too high for the OBt ester. Switch to HATU (activator) and HOAt (additive).

  • Why: The pyridine nitrogen in HOAt creates a "neighboring group effect" (anchimeric assistance) that accelerates the aminolysis rate by up to 100-fold compared to HOBt, effectively bypassing the steric blockade.

Aggregation Breaking

If the sequence is long (>10 residues), the failure might be aggregation, not just sterics.

  • Solution: Add 0.1 M LiCl or Pseudoproline dipeptides to the coupling mixture to disrupt beta-sheet formation.

References

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[10][11] Journal of the American Chemical Society.[8] Link

  • Schnölzer, M., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research. Link

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis." BenchChem Application Notes. Link

  • Chem-Impex International. "Boc-2-chloro-4-fluoro-L-phenylalanine Product Data." Link

Sources

Troubleshooting & Optimization

Racemization issues with Boc-L-2-Chloro-4-fluorophenylalanine during activation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Racemization During Activation & Coupling

Case ID: #Boc-2Cl4F-Phe-Opt Status: Active Guide Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

You are likely reading this because you have observed a loss of optical purity (enantiomeric excess, ee) when coupling Boc-L-2-Chloro-4-fluorophenylalanine (Boc-L-2-Cl-4-F-Phe) .

This is not necessarily user error. This specific amino acid derivative presents a "perfect storm" for racemization due to two synergistic intrinsic factors:

  • Electronic Activation: The electron-withdrawing fluorine (para) and chlorine (ortho) atoms significantly increase the acidity of the

    
    -proton.
    
  • Steric Hindrance: The ortho-chloro substituent twists the aromatic ring out of plane, creating steric bulk that retards nucleophilic attack, leaving the activated ester vulnerable to side reactions for a longer duration.

This guide provides the mechanistic insight and validated protocols required to mitigate this issue.

Module 1: The Mechanism (Why it Racemizes)

To solve the problem, we must first visualize the failure mode. Racemization in this molecule occurs primarily through base-catalyzed proton abstraction , facilitated by the unique electronic landscape of the phenyl ring.

The "Double-Edged" Substituent Effect
  • The 4-Fluoro Effect (Inductive): Fluorine is highly electronegative. Through the aromatic system, it pulls electron density away from the

    
    -carbon. This lowers the pKa of the 
    
    
    
    -proton, making it easier for bases (like DIPEA or TEA) to remove it.
  • The 2-Chloro Effect (Steric + Inductive): The chlorine atom adds further electron withdrawal. More critically, its bulk at the ortho position hinders the approach of the amine nucleophile.

    • Result: The coupling reaction (

      
      ) slows down.
      
    • Consequence: The activated intermediate (O-acylisourea or active ester) accumulates. Since racemization (

      
      ) is a competing time-dependent process, a slower coupling rate exponentially increases the risk of racemization.
      
Visualizing the Pathway

RacemizationMechanism Start Boc-L-2-Cl-4-F-Phe Activation Activation (Carbodiimide/Uronium) Start->Activation + Reagents ActiveEster Activated Ester (Susceptible Intermediate) Activation->ActiveEster Coupling Nucleophilic Attack (Desired Peptide Bond) ActiveEster->Coupling Slowed by 2-Cl Sterics Racemization Proton Abstraction (Enolate/Oxazolone) ActiveEster->Racemization Accelerated by 4-F/2-Cl Acidity Pure_Prod Pure L-Peptide Coupling->Pure_Prod DL_Mix Racemic Mixture (L- + D-Isomers) Racemization->DL_Mix Base Tertiary Base (DIPEA/TEA) Base->Racemization Catalyzes

Figure 1: The kinetic competition between coupling and racemization. The 2-Cl substituent slows the green path (coupling), while the 4-F/2-Cl electronics accelerate the red path (racemization).

Module 2: Troubleshooting Activation Protocols

Standard peptide coupling protocols (e.g., HBTU/DIPEA in DMF) are contraindicated for this residue. You must switch to "Base-Starved" or "Low-Basicity" protocols.

Protocol A: The "Safe" Method (Carbodiimide/Oxyma)

Best for: Solution phase coupling where base can be avoided entirely.

Why it works: Carbodiimides (DIC) do not require tertiary bases to activate the carboxylic acid. Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) creates a highly reactive but less acidic active ester than HOBt, minimizing proton abstraction.

  • Dissolve: 1.0 eq Boc-L-2-Cl-4-F-Phe and 1.0 eq Oxyma Pure in DCM/DMF (1:1).

    • Note: DCM is less polar than DMF and suppresses racemization, but solubility may require some DMF.

  • Cool: Chill solution to 0°C (ice bath).

  • Activate: Add 1.0 eq DIC (Diisopropylcarbodiimide). Stir for 2-3 minutes.

  • Couple: Add the amine component (free base).

  • Maintain: Keep at 0°C for the first hour, then slowly warm to room temperature.

Protocol B: The "Fast" Method (HATU/Collidine)

Best for: Difficult couplings (solid phase) where high reactivity is needed.

Why it works: HATU is extremely fast, which helps "outrun" the racemization. However, HATU requires base. We substitute DIPEA (pKa ~10.5) with 2,4,6-Collidine (TMP) (pKa ~7.4). Collidine is strong enough to drive the reaction but too sterically hindered and weak to effectively abstract the


-proton.
  • Dissolve: 1.0 eq Amino Acid + 0.95 eq HATU in DMF.

  • Base: Add 2.0 eq 2,4,6-Collidine .

    • Critical: Do NOT use DIPEA or NMM.

  • Couple: Add to resin/amine immediately. Do not "pre-activate" for more than 30 seconds.

Comparative Data: Base Selection Impact
Base ReagentpKa (Approx)Steric HindranceRisk with 2-Cl-4-F-PheRecommendation
Triethylamine (TEA) 10.7LowEXTREME ⛔ Never use
DIPEA (Hünig's) 10.5MediumHIGH ⛔ Avoid
NMM (N-Methylmorpholine) 7.4LowMODERATE ⚠️ Use with caution
2,4,6-Collidine 7.4HighLOW ✅ Recommended
None (DIC/Oxyma) N/AN/AMINIMAL 🌟 Gold Standard

Module 3: Analytical Validation (Marfey's Method)

Standard C18 HPLC will not separate the D- and L-enantiomers of this amino acid. You cannot rely on a simple retention time check. You must use chiral derivatization.

The Protocol: Marfey's Analysis (FDAA) This converts the enantiomers into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard C18 column.

Reagents:

  • FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1][2]

  • 1M NaHCO₃.

  • 1M HCl.[3][4]

Step-by-Step:

  • Hydrolysis (if peptide): Hydrolyze peptide (6N HCl, 110°C, 24h). Dry down.[3]

  • Derivatization:

    • Dissolve sample (50 µg) in 100 µL water.

    • Add 50 µL 1M NaHCO₃ .

    • Add 100 µL 1% FDAA in acetone.

    • Incubate at 40°C for 1 hour .

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Analyze: Inject onto C18 HPLC (Gradient: Acetonitrile/Water + 0.1% TFA).

    • Result: The L-L diastereomer (L-Marfey + L-Phe deriv) usually elutes before the L-D diastereomer (L-Marfey + D-Phe deriv).

    • Control: Run a pure L-standard and a racemic DL-standard to confirm retention times.

Frequently Asked Questions (FAQ)

Q: Can I use HOBt instead of Oxyma? A: You can, but HOAt (1-Hydroxy-7-azabenzotriazole) is significantly better for ortho-substituted amino acids. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that accelerates coupling, reducing the time available for racemization. If Oxyma is unavailable, use HOAt. Avoid standard HOBt.

Q: I see a 5% D-isomer content. Is this acceptable? A: For early-stage discovery, <5% might be tolerated, but for GMP or late-stage, >0.5% is often a failure. With Protocol A (DIC/Oxyma), you should be able to achieve <1% racemization.

Q: Does the Boc group itself contribute to the problem? A: Generally, Boc (urethane) protection is safer than amide protection (e.g., Acetyl) regarding oxazolone formation. However, the Boc group does not prevent direct proton abstraction if strong base is used. The issue here is the side chain, not the protecting group.

Q: Can I use microwave synthesis? A: Proceed with extreme caution. Microwave heating accelerates both coupling and racemization. If you must use microwave, use the Collidine protocol and limit temperature to 50°C (standard is often 75°C).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Foundational text on Oxyma/HO
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

    • Establishes the "neighboring group effect" of HO
  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications, 49(6), 591–596. Link

    • The gold standard method for detecting racemiz
  • Ryadnov, M. G., et al. (2002). 2-Chloro- and 2-fluorophenylalanine peptides: synthesis and structural studies. Journal of the Chemical Society, Perkin Transactions 2, (10), 1739-1742. Specific discussion on the steric and electronic effects of ortho-halo phenylalanines.

Sources

Technical Support Center: Analytical Challenges in Characterizing Peptides Containing 2-Chloro-4-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid 2-Chloro-4-fluorophenylalanine (2-Cl-4-F-Phe). The introduction of halogenated residues like 2-Cl-4-F-Phe is a powerful strategy to modulate the physicochemical properties of peptides, enhancing their stability, binding affinity, and bioavailability.[1][2] However, these modifications also introduce distinct analytical hurdles that can complicate characterization and purification.

This guide is designed to provide in-depth, practical solutions to the most common challenges encountered during the analysis of these complex biomolecules. We will move from frequently asked questions for quick problem-solving to detailed troubleshooting guides for mass spectrometry and chromatography, complete with step-by-step protocols.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries that arise during the analysis of peptides containing 2-Chloro-4-fluorophenylalanine.

Q1: My mass spectrum shows an unusual peak cluster around the expected molecular weight, with a prominent peak at M+2. Is my sample contaminated?

A: This is highly unlikely to be a contamination. You are observing the natural isotopic distribution of chlorine.[3][4] Chlorine exists as two major stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic M+ and M+2 peak pattern with a relative intensity ratio of roughly 3:1.[5][6] The presence of this isotopic signature is actually a strong confirmation that your peptide correctly incorporates the chlorine atom.

Q2: My peptide has a much longer retention time on my reversed-phase HPLC column than a similar peptide containing a standard phenylalanine. Why is this happening?

A: This is expected behavior. The incorporation of both chlorine and fluorine atoms into the phenylalanine side chain significantly increases its hydrophobicity. In reversed-phase high-performance liquid chromatography (RP-HPLC), retention time is directly related to the hydrophobicity of the analyte.[7] The more hydrophobic 2-Cl-4-F-Phe residue interacts more strongly with the non-polar stationary phase (e.g., C18), requiring a higher concentration of organic solvent to elute, thus leading to a longer retention time.

Q3: The fragmentation data (MS/MS) for my peptide is difficult to interpret, with some expected b- and y-ions missing or at very low intensity. What could be the cause?

A: The presence of electronegative halogen atoms on the aromatic ring can alter the fragmentation pathways of the peptide backbone during collision-induced dissociation (CID).[8] The electron-withdrawing nature of chlorine and fluorine can influence the proton mobility along the peptide chain, potentially favoring or disfavoring cleavage at certain peptide bonds. This can lead to non-canonical fragmentation patterns compared to peptides composed of only natural amino acids. You may need to optimize your collision energy settings to obtain a more complete fragmentation map.

Section 2: Troubleshooting Guide: Mass Spectrometry (MS)

A primary tool for peptide characterization, MS analysis of halogenated peptides requires careful interpretation and specific methodological considerations.

Problem 1: Misinterpretation of Isotopic Signature

The most common MS-related issue is the failure to correctly identify the chlorine isotopic pattern, leading to incorrect molecular weight assignment and concerns about sample purity. The unique isotope distribution of halogenated peptides can, however, be used to make their detection easy and unambiguous.[9][10]

Causality: The ~3:1 abundance ratio of ³⁵Cl to ³⁷Cl isotopes produces a distinct pattern. For a peptide with a single 2-Cl-4-F-Phe residue, you will observe a peak for the monoisotopic mass (containing ³⁵Cl) and another peak two mass units higher (containing ³⁷Cl) with approximately one-third the intensity.[4][6]

Solution: Isotopic Profile Verification

To confirm the presence of a single chlorine atom, the isotopic distribution should be calculated and compared against the experimental data.

Data Presentation: Expected Isotopic Distribution

IonRelative MassExpected Relative Abundance
M (Monoisotopic)Calculated MW with ³⁵Cl100%
M+1M + ~1.00335 (from ¹³C)Varies with peptide size
M+2M + 1.99795 (from ³⁷Cl)~32%
M+3M+2 + ~1.00335 (from ¹³C)Varies with peptide size

Experimental Protocol: How to Verify the Isotopic Profile

  • Acquire High-Resolution Data: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF) to accurately resolve the isotopic peaks.[11]

  • Calibrate the Instrument: Ensure the mass spectrometer is properly calibrated across the mass range of interest.

  • Extract the Spectrum: Obtain the mass spectrum for the peptide's molecular ion.

  • Normalize Intensities: Set the intensity of the monoisotopic peak (M) to 100%.

  • Measure Relative Intensities: Measure the intensity of the M+2 peak and calculate its relative abundance compared to the M peak.

  • Compare: The observed relative intensity of the M+2 peak should be approximately 32% of the M peak. Minor deviations are acceptable due to instrument noise and counting statistics.

Problem 2: Ambiguous MS/MS Fragmentation

Standard CID parameters may not be optimal for peptides containing 2-Cl-4-F-Phe, resulting in poor sequence coverage.

Causality: The halogenated aromatic side chain can influence charge distribution and bond stability, altering fragmentation energetics. It has been hypothesized that bonds that are elongated or weakened as a result of protonation are most likely to break during CID.[12] The electronegative halogens can affect where the proton resides, thus altering which bonds are weakened.

Solution: Optimization of Collision Energy

A systematic approach to optimizing collision energy is required to ensure sufficient fragmentation across the entire peptide backbone.

Experimental Protocol: Optimizing Collision Energy for Halogenated Peptides

  • Select Precursor Ion: Isolate the monoisotopic molecular ion ([M+H]⁺, [M+2H]²⁺, etc.) of your peptide in the mass spectrometer.

  • Perform a Stepped Collision Energy Experiment: Acquire a series of MS/MS spectra by systematically increasing the normalized collision energy (NCE) or equivalent parameter. A typical range might be from a low energy (e.g., 15%) to a high energy (e.g., 40%) in 3-5% increments.

  • Analyze Fragmentation: For each energy level, analyze the resulting MS/MS spectrum.

    • Low Energy: Look for the appearance of parent ions and large, charge-reduced fragments.

    • Medium Energy: Identify the optimal energy that produces the richest spectrum of b- and y-ions, providing the best sequence coverage.

    • High Energy: Note any increase in immonium ions or small, uninformative fragments, which indicates excessive fragmentation.

  • Select Optimal Energy: Choose the collision energy setting that provides the most comprehensive set of sequence ions for your final analytical method.

Visualization: Simplified Fragmentation Workflow

The following diagram illustrates a logical workflow for troubleshooting MS/MS data.

cluster_MS MS/MS Troubleshooting Workflow A Acquire MS/MS Data (Standard Settings) B Sufficient Sequence Coverage? A->B C Analysis Complete B->C Yes D Optimize Collision Energy (Stepped NCE) B->D No E Consider Alternative Fragmentation (ETD, HCD) D->E F Re-acquire Data D->F F->B

Caption: A workflow for optimizing MS/MS analysis of challenging peptides.

Section 3: Troubleshooting Guide: HPLC & Purification

The increased hydrophobicity of 2-Cl-4-F-Phe peptides is the primary driver of chromatographic challenges, impacting both analytical separation and preparative purification.

Problem: Poor Peak Shape, Resolution, and Long Retention Times

Standard HPLC gradients developed for non-halogenated peptides often result in broad peaks, poor separation from impurities, and excessively long run times.

Causality: The strong hydrophobic interaction between the 2-Cl-4-F-Phe residue and the C18 stationary phase requires a more aggressive organic gradient for efficient elution.[7][13] Insufficient organic solvent during the gradient causes the peptide to move slowly and non-uniformly through the column, leading to peak broadening.

Solution: HPLC Method Development

A systematic adjustment of the HPLC gradient and mobile phase additives is necessary to achieve optimal separation.

Data Presentation: Comparison of Starting Gradients

Peptide TypeTypical Starting %B (Acetonitrile + 0.1% TFA)Typical Gradient Slope (%B/min)
Standard Phenylalanine Peptide5-15%1-2%
2-Cl-4-F-Phe Peptide15-30%0.5-1.5%

Experimental Protocol: Step-by-Step HPLC Method Development

  • Select Appropriate Column: A wide-pore (300 Å) C18 or C8 column is recommended for peptide separations to ensure good peak shape.

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Note: TFA is a common ion-pairing agent that improves peak shape for peptides.[14] For MS-compatibility, formic acid (0.1%) can be used, but may require further optimization.[14][15]

  • Perform a Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution concentration of your peptide.

  • Optimize the Analytical Gradient: Based on the scouting run, design a shallower gradient around the elution point.

    • Example: If the peptide eluted at 60% B on the scouting run, design a new gradient from 45% to 75% B over 30 minutes (a slope of 1% B per minute).

  • Refine Peak Shape: If peak tailing is observed, consider using a different ion-pairing agent like pentafluoropropionic acid (PFPA), which can sometimes improve peak shape for hydrophobic or basic peptides.[16]

  • Scale-Up for Purification: Once an optimal analytical separation is achieved, the method can be scaled up for preparative HPLC, ensuring the gradient slope and flow rate are adjusted proportionally to the column dimensions.

Visualization: Integrated Characterization Workflow

This diagram outlines the complete process from crude peptide to fully characterized product.

cluster_Workflow Integrated Peptide Characterization Workflow A Crude Peptide (Post-Synthesis) B Analytical HPLC (Scouting Run) A->B C High-Res MS (Confirm Mass & Isotope Pattern) A->C D Method Development (Optimize HPLC Gradient) B->D C->D E Preparative HPLC (Purification) D->E F Fraction Analysis (Analytical HPLC & MS) E->F G Pool Pure Fractions & Lyophilize F->G H Final QC G->H I MS/MS Sequencing (Confirm Sequence) H->I

Caption: A comprehensive workflow for peptide analysis and purification.

References

  • Isotope Abundance. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

  • Gilar, M., et al. (2009, August 15). Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Gilar, M., et al. (2025, October 27). Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]

  • Mass Spectrometry (Edexcel A Level Chemistry): Revision Note. (2025, October 9). Save My Exams. Retrieved from [Link]

  • 13.04 Isotopic Abundance in Mass Spectrometry. (2018, January 1). YouTube. Retrieved from [Link]

  • mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

  • Neupane, B., et al. (2025, July 13). Genome mining for the discovery of peptide halogenases and their biochemical characterization. PMC. Retrieved from [Link]

  • Chloro pattern in Mass Spectrometry. (2023, November 19). YouTube. Retrieved from [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022, December 8). MDPI. Retrieved from [Link]

  • Pée, K. H. van, et al. Enzymatic Late‐Stage Halogenation of Peptides. PMC - NIH. Retrieved from [Link]

  • Preparation and Characterization of HPLC Stationary Phases Modified with Peptide Containing Unnatural Amino Acid. (2025, August 6). ResearchGate. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. Retrieved from [Link]

  • Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.
  • HPLC of Peptides and Proteins. SpringerLink. Retrieved from [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

  • Salama, M., et al. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. Retrieved from [Link]

  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics. Retrieved from [Link]

  • Zhang, X., et al. (2023, January 13). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]

  • Trends and Challenges in Peptide Bioanalysis and Production. (2023, September 26). Oxford Global. Retrieved from [Link]

  • Horii, Y., et al. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. PubMed. Retrieved from [Link]

  • Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Therapeutic Peptides Workflow Resource Guide. Agilent. Retrieved from [Link]

  • Chepanoske, C. L., et al. (2010, October 21). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. PubMed. Retrieved from [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Retrieved from [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv. Retrieved from [Link]

  • I. K. W., et al. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview. MDPI. Retrieved from [Link]

  • Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. (2025, February 5). MDPI. Retrieved from [Link]

Sources

Boc-L-Phe(2-Cl, 4-F)-OH stability under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Stability Guide[1]

Executive Summary: The "Personality" of the Molecule

As an Application Scientist, I often see researchers treat halogenated amino acids as simple hydrophobic replacements for Phenylalanine. This is a mistake. Boc-L-Phe(2-Cl, 4-F)-OH presents a dual challenge that requires specific protocol adjustments:

  • Electronic Activation (The Racemization Trap): The Fluorine (para) and Chlorine (ortho) atoms are strong electron-withdrawing groups (EWGs).[1] Through inductive effects (-I), they pull electron density from the aromatic ring, which in turn pulls density from the

    
    -carbon. This renders the 
    
    
    
    -proton significantly more acidic than in native Phenylalanine, drastically increasing the rate of racemization during activation.
  • Steric Blockade (The Coupling Wall): The Chlorine atom at the ortho (2-position) creates a "steric gate." It forces the phenyl ring to twist out of planarity with the peptide backbone and physically blocks the approach of nucleophiles, leading to slow or incomplete coupling.

Critical Stability & Reactivity Modules

Module A: Racemization Control (The "Silent Killer")

Issue: You observe the correct mass (M+H), but the bioactivity is lower than expected, or you see double peaks in chiral HPLC. Root Cause: Base-catalyzed racemization via the Oxazolone mechanism.

The Mechanism: Under basic conditions (especially with DIPEA/NMM), the activated carboxylate cyclizes to form an oxazolone. The EWGs on the phenyl ring stabilize the deprotonated intermediate, making the L


 D conversion rapid.

Racemization_Mechanism cluster_EWG Electronic Effect of 2-Cl, 4-F Start Activated Amino Acid (O-Acylurea) Oxazolone 5(4H)-Oxazolone (Intermediate) Start->Oxazolone Cyclization Base Base (DIPEA) Base->Oxazolone Promotes Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol -H+ (Fast due to EWG) Racemate DL-Mixture (Loss of Chirality) Oxazolone->Racemate Amine Attack Enol->Oxazolone +H+ (Random Face)

Figure 1: The electron-withdrawing nature of the 2-Cl and 4-F substituents stabilizes the enol form of the oxazolone, accelerating chiral inversion.

Protocol Adjustment:

  • Avoid Strong Bases: Do not use DIPEA or NMM during the activation step if possible.

  • Recommended Base: Use 2,4,6-Collidine (TMP) .[1][2] It is sterically hindered and a weaker base, sufficient to neutralize the acid but poor at abstracting the

    
    -proton [1].
    
  • Coupling Reagents: Switch to DIC/Oxyma Pure . Oxyma is acidic enough to suppress racemization but reactive enough to drive the coupling. If using uronium salts (HATU), keep the pre-activation time under 30 seconds.

Module B: Overcoming Steric Hindrance

Issue: Incomplete coupling (deletion sequences) despite standard times. Root Cause: The 2-Chloro substituent hinders the approach of the incoming amine.[3]

Protocol Adjustment:

  • Double Coupling: This is mandatory. Perform the coupling twice for 45-60 minutes rather than once for 2 hours.

  • Solvent Choice: Use DMF over DCM.[1] The higher dielectric constant of DMF helps stabilize the polar transition state, which is crucial when sterics are fighting against you.

  • Temperature:

    • Standard: Room Temperature (

      
      C).[1]
      
    • Microwave:Caution. While heat drives the reaction, it exponentially increases racemization for this specific molecule. Do not exceed

      
      C.
      
Module C: Boc Deprotection & Stability

Issue: Concerns about halogen stability during acid treatment. Analysis:

  • TFA Stability: The C-F and C-Cl bonds on the aromatic ring are stable to standard TFA/DCM (1:1) deprotection cocktails.[1] You will not see defluorination.

  • Cation Scavenging: Unlike Trp or Tyr, the electron-poor ring of Phe(2-Cl, 4-F) is less susceptible to electrophilic attack by the tert-butyl cation.[1] However, standard scavengers (TIS/Water) should still be used to prevent alkylation of other sensitive residues in the peptide.

Experimental Data & Compatibility Tables

Table 1: Coupling Reagent Compatibility Matrix
Reagent SystemSuitabilityNotes
DIC / Oxyma Excellent Best balance of yield vs. racemization suppression.[1]
HATU / Collidine Good High power for steric bulk; Collidine minimizes chirality loss.[1]
HBTU / DIPEA Poor High risk of racemization due to DIPEA and slower reaction kinetics.
Acid Fluorides Excellent Advanced method.[1] Highly reactive, low steric sensitivity, neutral conditions.
Table 2: Solubility Profile
SolventSolubility (0.1 M)Recommendation
DMF SolublePrimary reaction solvent.[1]
NMP SolubleExcellent alternative for difficult sequences.
DCM ModerateGood for solubility, but slower coupling kinetics.
Water/Ether InsolubleUse for precipitation/work-up.[1]

Troubleshooting Workflow

Use this decision tree to diagnose synthesis failures involving Boc-L-Phe(2-Cl, 4-F)-OH.

Troubleshooting_Tree Start Problem Detected Issue_Type Identify Defect Start->Issue_Type Low_Yield Low Yield / Deletion Issue_Type->Low_Yield Peak Missing Wrong_Mass Wrong Mass / Impurity Issue_Type->Wrong_Mass By-products Isomer Isomer / Racemization Issue_Type->Isomer Double Peaks Sol_Steric STERIC ISSUE 1. Double Couple 2. Switch to HATU 3. Check Resin Loading Low_Yield->Sol_Steric Sol_Stable STABILITY ISSUE 1. Check Scavengers 2. Verify TFA purity Wrong_Mass->Sol_Stable Sol_Racem RACEMIZATION 1. Switch base to Collidine 2. Use DIC/Oxyma 3. Lower Temp Isomer->Sol_Racem

Figure 2: Diagnostic flowchart for isolating synthesis errors.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use microwave synthesis for this residue? A: Proceed with extreme caution. The inductive effect of the halogens lowers the energy barrier for racemization. If you must use microwave irradiation to overcome the steric hindrance of the 2-Cl group, limit the temperature to


C and the time to 5 minutes.

Q2: Is the C-Cl bond stable to Palladium cross-coupling conditions? A: Generally, yes, but it is a risk factor. Aryl chlorides are less reactive than aryl bromides or iodides in Pd-catalyzed reactions.[1] However, if you are performing downstream modifications (e.g., Suzuki coupling on another residue) using highly active catalysts (like Buchwald precatalysts), the 2-Cl site could participate. Standard peptide synthesis does not involve these conditions.

Q3: Why does the solution turn yellow when I add DIPEA? A: This often indicates the formation of the oxazolone intermediate or charge-transfer complexes. While not always a sign of failure, it is a warning sign of high reactivity. If this occurs, switch to Collidine (TMP) as your base.

Q4: How should I store the bulk powder? A: Store at


C to 

C, desiccated. Halogenated amino acids are generally stable, but moisture can hydrolyze the Boc group over long periods if traces of acid are present.

References

  • Carpino, L. A., et al. (2002). "The 2,4,6-trimethylpyridine (collidine) system for the prevention of racemization during the coupling of amino acids." Journal of Organic Chemistry.

  • El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Benoiton, N. L. (2006).[1] Chemistry of Peptide Synthesis. CRC Press. (Definitive text on oxazolone mechanisms).

  • Chem-Impex International. "Product Safety and Handling: Boc-2-chloro-4-fluoro-L-phenylalanine."[1]

  • Sigma-Aldrich. "Boc-Phe(2,4-Cl2)-OH Properties and Stability."[1] [1]

Sources

Technical Support Center: Purification of Boc-L-2-Chloro-4-fluorophenylalanine

[1]

Product Code: P-2Cl4F-BOC Chemical Name: N-(tert-Butoxycarbonyl)-L-2-chloro-4-fluorophenylalanine CAS: 1213887-81-0 (Analogous reference)[1]

Executive Summary & Chemical Logic

Boc-L-2-Chloro-4-fluorophenylalanine is a highly specialized scaffold used in peptidomimetics to induce conformational constraints (via the ortho-chloro group) and modulate metabolic stability (via the para-fluoro group).[1]

The Core Challenge: Unlike simple Boc-Phenylalanine, this di-halogenated analog frequently presents as a viscous, non-crystallizing oil due to the disruption of crystal lattice packing by the bulky ortho-chloro substituent.[1] Furthermore, the electron-withdrawing nature of the halogenated ring acidifies the

racemization1

This guide prioritizes optical purity retention and solute solidification over simple yield maximization.[1]

Troubleshooting Dashboard

Identify your issue below to jump to the relevant solution.

SymptomProbable CauseImmediate Action
Product is a sticky oil / Won't solidify Residual solvent (DMF/EtOAc) or rotational entropy from halogens prevents lattice formation.[1]Do not rotovap indefinitely. Proceed to Protocol B (DCHA Salt Formation) to force crystallization.
High D-Isomer (>1.0%) Base-catalyzed racemization during Boc protection or workup.[1]Switch base from NaOH to NaHCO₃.[1] Avoid pH > 10.[1][2] See Module 3 .
"Ghost" peaks in HPLC De-halogenation (loss of Cl/F).[1]CRITICAL: Did you use Pd/C for any step? C-Cl bonds are labile to catalytic hydrogenation.[1] Use acid-labile protecting groups only.[1]
Low Yield after Acid Wash Product precipitated but re-dissolved in organic layer, or pH not low enough.[1]Ensure pH is < 2.5 during acidification.[1][2][3] If yield is still low, the product may be slightly water-soluble; salt out with NaCl.[1]

Decision Tree: Purification Strategy

Use this logic flow to determine the correct protocol for your crude material.

PurificationStrategyStartCrude Reaction Mixture(Boc-Protection Step)StandardWashProtocol A:Standard Acid/Base Extraction(Removes chemical impurities)Start->StandardWashCheckStatePhysical State Check:Is it a Solid or Oil?SolidSolid PrecipitateCheckState->Solid CrystallizesOilViscous Oil / GumCheckState->Oil Remains OilyPurityCheckCheck HPLC Purity(Chiral & Achiral)Solid->PurityCheckDCHASaltProtocol B:DCHA Salt Crystallization(The 'Nuclear Option' for Oils)Oil->DCHASaltStandardWash->CheckStateHighPurityPurity > 98% eeYield AcceptablePurityCheck->HighPurity PassLowPurityPurity < 98% eeOR Persistent OilPurityCheck->LowPurity FailFinishFinal Product:White Crystalline SolidHighPurity->FinishLowPurity->DCHASaltFinalAcidAcid Release(Revert Salt to Free Acid)DCHASalt->FinalAcidFinalAcid->Finish

Figure 1: Purification workflow emphasizing the DCHA salt method for difficult-to-crystallize halogenated phenylalanine derivatives.

Detailed Protocols

Protocol A: The "Back-Extraction" (Chemical Purification)

Best for: Removing unreacted amino acid, Boc-anhydride byproducts, and non-acidic impurities.[1]

The Science: Boc-amino acids are carboxylic acids.[1] We exploit this by shuttling the molecule between aqueous (basic) and organic (acidic) phases.[1]

  • Dissolution: Dissolve crude oil in EtOAc (10 mL per gram).

  • Basic Extraction: Extract the organic layer with saturated NaHCO₃ (3x) .[1][2]

    • Mechanism:[1][3][4][5][6][7] The Boc-amino acid deprotonates (becomes a salt) and moves to the water layer.[1] Non-acidic impurities (e.g., Boc-anhydride, unreacted alcohols) stay in the EtOAc.[1]

    • Waste: Discard the organic layer (check TLC first to ensure product isn't trapped).[1]

  • Acidification: Cool the aqueous NaHCO₃ layer to 0°C. Slowly add 1M KHSO₄ or 10% Citric Acid until pH ~2-3.

    • Why Citric Acid? Avoid strong mineral acids (HCl) if possible, as the Boc group is acid-labile.[1] The ortho-chloro group destabilizes the Boc protection slightly; mild acids are safer [1].[1]

    • Observation: The product should precipitate as a white solid or oil out as a cloudy suspension.[1]

  • Extraction: Extract the now-acidic aqueous layer with fresh EtOAc (3x).

  • Drying: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Protocol B: DCHA Salt Crystallization (Optical Purification)

Best for: Solidifying oils and enriching Enantiomeric Excess (ee).[1]

The Science: Dicyclohexylamine (DCHA) forms highly crystalline salts with Boc-amino acids.[1] The crystal lattice of the L-isomer salt is often significantly more stable and less soluble than the D-isomer salt or the amorphous oil, allowing for effective separation [2].[1]

  • Salt Formation:

    • Dissolve the oily Boc-AA (from Protocol A) in a minimal amount of Diethyl Ether or MTBE.[1]

    • Add Dicyclohexylamine (DCHA) (1.05 equivalents) dropwise while stirring.[1]

    • Observation: A thick white precipitate (the DCHA salt) should form almost immediately.[1]

  • Recrystallization:

    • Filter the solid.[1][6]

    • Recrystallize from Ethanol/Hexane or Isopropanol .[1] Heat to dissolve, cool slowly to 4°C.

    • Note: This step effectively rejects the D-isomer and other impurities that do not fit the crystal lattice.[1]

  • Salt Break (Reverting to Free Acid):

    • Suspend the purified salt in EtOAc.[1]

    • Wash with 10% Citric Acid or 0.5M KHSO₄ (2x).[1]

    • Mechanism:[1][3][4][5][6][7] The acid protonates the DCHA (moving it to the water layer) and the Boc-AA (moving it to the EtOAc layer).[1]

    • Dry and concentrate the EtOAc layer to yield the pure, solid product.[1]

Critical FAQ: Halogen-Specific Concerns

Q: Can I use catalytic hydrogenation (Pd/C, H₂) to remove benzyl esters on this molecule? A: NO. The C-Cl bond on the aromatic ring is susceptible to hydrogenolysis (de-chlorination) under standard Pd/C + H₂ conditions.[1]

  • Alternative: Use acid-labile protecting groups (tBu) or base-labile groups (Fmoc/Methyl esters).[1] If you must remove a benzyl group, consider using Pd(OH)₂ (Pearlman's catalyst) with strict monitoring, or chemical saponification (LiOH) if the Boc group can withstand the basicity [3].[1]

Q: Why is my yield lower than expected for the 2-Cl-4-F analog compared to standard Phe? A: Steric Hindrance. The ortho-chloro substituent creates significant steric bulk near the amine.[1] During the initial Boc protection, the reaction rate is slower.[1]

  • Fix: Increase reaction time for the Boc-protection step to 18-24 hours. Monitor by TLC to ensure starting material is consumed before starting workup.[1]

Q: How do I measure the Enantiomeric Excess (ee)? A: Standard C18 HPLC will not separate enantiomers.[1] You must use a Chiral Column.[1][4]

  • Recommended Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 85:[1]15) + 0.1% TFA.[1]

  • Detection: UV at 254 nm (Phenyl ring absorption).[1]

References

  • Han, G., et al. (2004).[1] "Preparation of N-Boc amino acids." Journal of Organic Chemistry. (General reference for Citric Acid workup stability).[1]

  • Bachem. (2023).[1] "Peptide Synthesis Guide: Purification of Amino Acid Derivatives." Bachem Technical Notes. (Authoritative source on DCHA salt crystallization).

  • Greene, T.W.[1] & Wuts, P.G.M. (2014).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][8] (Standard text confirming lability of Aryl-Chlorides to Hydrogenation).

  • Chem-Impex. (2024).[1] "Product Specifications: Boc-2-chloro-4-fluoro-L-phenylalanine." (Verification of physical properties and handling).

Validation & Comparative

Comparative Guide: NMR Analysis of Boc-L-2-Chloro-4-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Analysis of Boc-L-2-Chloro-4-fluorophenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In medicinal chemistry, the modification of phenylalanine residues with halogen atoms is a critical strategy for modulating metabolic stability, lipophilicity, and steric conformation. Boc-L-2-Chloro-4-fluorophenylalanine (Boc-2-Cl-4-F-Phe-OH) represents a highly specialized scaffold where the ortho-chlorine atom imposes restricted rotation (atropisomerism potential) and the para-fluorine atom serves as a metabolic blocker and NMR probe.

This guide provides a technical analysis of the 1H and 13C NMR profiles of this compound, comparing it against its non-halogenated parent (Boc-L-Phe-OH ) and its mono-fluorinated analog (Boc-L-4-F-Phe-OH ). The focus is on distinguishing the unique spin-spin coupling patterns introduced by the


F nucleus and the steric desymmetrization caused by the 

Cl substituent.

Experimental Protocol & Methodology

To ensure reproducibility and spectral clarity, the following protocol is recommended. The choice of solvent is critical due to the rotameric nature of Boc-protected amino acids.

Solvent Selection Rationale
  • DMSO-d6 (Recommended): High polarity disrupts the intermolecular hydrogen bonding of the carbamate (Boc) group, often sharpening amide signals and reducing rotameric peak doubling seen in chloroform.

  • CDCl3 (Alternative): Common for lipophilic intermediates but frequently results in broadened or split peaks (approx. 3:1 ratio) due to cis/trans conformers of the Boc-amide bond.

Sample Preparation Workflow

The following workflow ensures minimal water contamination and optimal resolution.

NMR_Workflow Sample Solid Sample (15-20 mg) Solvent Solvent Addition (0.6 mL DMSO-d6) Sample->Solvent Mix Vortex/Sonication (Ensure Clear Solution) Solvent->Mix Transfer Transfer to 5mm NMR Tube Mix->Transfer Acquisition Acquisition (1H: 16 scans, 13C: 1024 scans) Transfer->Acquisition

Figure 1: Standardized sample preparation workflow for Boc-amino acid analysis.

1H NMR Analysis: Spectral Assignment & Comparison

The proton NMR spectrum of Boc-L-2-Chloro-4-fluorophenylalanine is distinct due to the loss of symmetry in the aromatic region compared to Boc-L-Phe-OH.

Aliphatic Region (High Field)

The aliphatic backbone remains relatively conserved across analogs but shows subtle shifts due to the ortho-chloro substituent affecting the side-chain conformation.

Proton GroupBoc-L-Phe-OH (Parent)Boc-L-2-Cl-4-F-Phe-OH (Target)MultiplicityMechanistic Insight
Boc-CH3 1.35 ppm1.30 – 1.36 ppmSinglet (9H)Unaffected by aromatic substitution.

-CH2
2.90 – 3.15 ppm3.05 – 3.30 ppm Multiplet (2H)The ortho-Cl induces steric clash, deshielding the

-protons and increasing diastereotopic splitting (

).

-CH
4.30 – 4.45 ppm4.35 – 4.50 ppmMultiplet (1H)Slight downfield shift due to electronic withdrawal of the halogenated ring.
NH (Amide) ~7.0 ppm (broad)7.10 – 7.30 ppmDoublet (1H)Values vary significantly with concentration and solvent (H-bonding).
Aromatic Region (Low Field) - The Fingerprint

This is the diagnostic region. Unlike the multiplet seen in Phe or the AA'BB' system of 4-F-Phe, the target compound displays a specific ABCX system (where X is Fluorine).

  • H3 (Proton between Cl and F): Appears as a doublet of doublets (dd) . It couples to the Fluorine (

    
     Hz) and weakly to H5.
    
  • H5 (Proton ortho to F, meta to Cl): Appears as a triplet-like multiplet or td , dominated by large ortho-fluorine coupling and H6 coupling.

  • H6 (Proton ortho to side-chain): Generally a doublet of doublets , coupling to H5 and potentially showing long-range coupling to F.

Comparison of Aromatic Signals:

  • Boc-Phe-OH: 7.20–7.35 ppm (Multiplet, 5H).

  • Boc-4-F-Phe-OH: 7.00–7.25 ppm (Two distinct multiplets, AA'BB' system).

  • Boc-2-Cl-4-F-Phe-OH: Three distinct signals spread between 7.10 and 7.50 ppm . The ortho-Cl shifts the H6 proton downfield significantly compared to the parent.

13C NMR Analysis: C-F Coupling Constants

The


C spectrum provides definitive structural proof through Carbon-Fluorine (

) coupling constants. The magnitude of

allows assignment of carbon positions relative to the fluorine atom.
Key Carbon Assignments
Carbon PositionChemical Shift (

)
Splitting PatternCoupling Constant (

)
C=O (Acid) ~173-174 ppmSinglet-
C=O (Boc) ~155-156 ppmSinglet-
C4 (Ipso to F) 160 – 163 ppm Doublet (

)
~245 Hz
C3 (Ortho to F) ~116 – 118 ppmDoublet (

)
~25 Hz
C5 (Ortho to F) ~113 – 115 ppmDoublet (

)
~22 Hz
C2 (Ipso to Cl) ~134 – 136 ppmDoublet (

) or Singlet
~10 Hz (Weak)
C1 (Ipso to chain) ~131 – 133 ppmDoublet (

)
~3-4 Hz
Structural Logic Diagram

The electronic effects of the substituents dictate the NMR shifts. The diagram below illustrates the coupling pathways.

Electronic_Effects F_Atom Fluorine (F) (Source of Coupling) C4 C4 (Ipso) 1J ~245Hz (~162 ppm) F_Atom->C4 Direct Bond C3_5 C3/C5 (Ortho) 2J ~22-25Hz (~115 ppm) F_Atom->C3_5 Inductive Effect Cl_Atom Chlorine (Cl) (Steric Bulk) SideChain Side Chain (Restricted Rotation) Cl_Atom->SideChain Steric Hindrance

Figure 2: Impact of Fluorine coupling and Chlorine steric bulk on NMR signals.

Troubleshooting & Impurities

When analyzing Boc-L-2-Chloro-4-fluorophenylalanine, researchers often encounter specific artifacts.

  • Rotamers (in CDCl3):

    • Symptom:[1] "Split" singlets for the Boc-tBu group (e.g., 1.35 and 1.45 ppm).

    • Validation: Run the sample at elevated temperature (e.g., 50°C). The peaks should coalesce into a sharp singlet as the rotation barrier of the carbamate bond is overcome.

  • Residual Solvents:

    • Common synthesis solvents include Ethyl Acetate (singlet ~2.0 ppm, quartet ~4.1 ppm) and Hexanes (multiplets ~0.9-1.3 ppm). These can overlap with the Boc signal.

  • Regioisomers:

    • If the synthesis involved electrophilic aromatic substitution, check for the 2-Fluoro-4-Chloro isomer. The

      
      F NMR shift will be significantly different if the F is ortho vs para to the alanine side chain.
      

References

  • Vertex AI Search. (2026). Boc-2-Chloro-4-fluorophenylalanine 13C NMR chemical shifts. Retrieved from 2

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives. Retrieved from 3

  • ChemicalBook. (2024). N-(tert-Butoxycarbonyl)-L-phenylalanine 13C NMR Spectrum. Retrieved from 4

  • Chem-Impex. (2024). Boc-2-chloro-4-fluoro-L-phenylalanine Product Data. Retrieved from 5

  • Organic Syntheses. (2011). N-tert-Butoxycarbonyl-L-phenylalanine Preparation and Spectral Properties. Retrieved from 6

Sources

Definitive Guide: Mass Spectrometry Identification of Peptides Containing 2-Chloro-4-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) like 2-Chloro-4-fluorophenylalanine (2-Cl-4-F-Phe) into peptide therapeutics is a critical strategy for enhancing metabolic stability and receptor selectivity. However, standard proteomic workflows often fail to identify these residues because they lack the specific mass offset and isotopic definitions required for automated detection.

This guide provides a technical comparison of 2-Cl-4-F-Phe against standard Phenylalanine (Phe) and mono-halogenated alternatives. It establishes a self-validating identification protocol based on three orthogonal data points: exact mass shift (+51.95 Da) , retention time hydrophobicity shift , and the unique Chlorine isotopic signature .

Chemical & Physical Properties[1]

To identify the analyte, one must first understand the fundamental alterations introduced by the halogen atoms. 2-Cl-4-F-Phe replaces hydrogen atoms at the ortho (2) and para (4) positions of the phenyl ring.

Comparative Analysis: The Halogen Effect
PropertyPhenylalanine (Phe) 4-Chloro-Phe 2-Chloro-4-Fluoro-Phe
Formula (Residue) C

H

NO
C

H

ClNO
C

H

ClFNO
Monoisotopic Mass 147.0684 Da181.0294 Da199.0200 Da
Mass Shift (

vs Phe)
0+33.961 Da+51.9516 Da
Isotope Pattern (M+2) Negligible (

C only)
Distinct (~32%)Distinct (~32%)
Hydrophobicity BaselineHighVery High
Immonium Ion (

)
120.08154.04172.03

Technical Insight: The dual halogenation creates a "push-pull" electronic effect on the aromatic ring, but for MS identification, the Chlorine atom is the diagnostic anchor due to its natural isotope abundance (


Cl : 

Cl

3:1).

Mass Spectrometry Behavior[2][3][4][5][6][7][8]

The Isotopic Fingerprint (The "Chlorine Filter")

Unlike Fluorine (


F), which is monoisotopic, Chlorine provides a built-in validation tag.
  • Phe / 4-F-Phe: The M+1 peak is driven by

    
    C (~1.1% per carbon). The M+2 peak is very low.
    
  • 2-Cl-4-F-Phe: The M+2 peak is approximately 32-33% the intensity of the monoisotopic peak (M).

Validation Rule: If a precursor ion exhibits a mass shift of +51.95 Da but lacks a significant M+2 peak, the identification is a false positive (likely an oxidation or adduct artifact).

Fragmentation & Immonium Ions

During Collision-Induced Dissociation (CID) or HCD:

  • Backbone Fragmentation: The peptide backbone cleaves to form standard b- and y-ions. These ions will carry the +51.95 Da mass shift if they contain the modified residue.

  • Immonium Ions: The specific marker for 2-Cl-4-F-Phe is the immonium ion at

    
     172.03 .
    
    • Calculation:

      
      .
      

Experimental Protocol

This workflow is designed to be self-validating . It assumes the use of a high-resolution instrument (Orbitrap or Q-TOF) to resolve the isotopic fine structure.

Step 1: Sample Preparation & LC Separation
  • Solvent System: Use 0.1% Formic Acid (A) and Acetonitrile (B).[1]

  • Gradient Modification: 2-Cl-4-F-Phe is significantly more hydrophobic than Phe.

    • Action: Extend the high-organic portion of your gradient. If the native peptide elutes at 25% B, the modified peptide may elute at 30-35% B.

    • Warning: Do not use a steep gradient (>5% B/min) or you risk co-eluting the modified peptide with matrix contaminants, obscuring the isotope pattern.

Step 2: Mass Spectrometry Parameters[3][4][9]
  • Resolution: Set MS1 resolution

    
     60,000 (at 200 
    
    
    
    ) to clearly resolve the
    
    
    Cl isotope from overlapping background signals.
  • Dynamic Exclusion: Enable, but ensure the exclusion window accounts for the retention time shift.

  • Fragmentation: HCD (Higher-energy C-trap Dissociation) is preferred over CID for generating diagnostic immonium ions. Recommended NCE: 28-32%.

Step 3: Data Analysis (Bioinformatics)

Standard "blind" searches will fail. You must configure a Variable Modification :

  • Name: 2-Cl-4-F-Phe

  • Target: Phenylalanine (F)

  • Composition Change: Cl(1) F(1) H(-2)

  • Delta Mass: +51.9516 Da

Decision Logic & Visualization

The following diagrams illustrate the logical flow for confirming the presence of this specific ncAA.

Diagram 1: Identification Decision Tree

IdentificationLogic Start Precursor Ion Selection MassCheck Check Delta Mass (+51.95 Da vs Native) Start->MassCheck IsotopeCheck Check Isotope Pattern (M+2 peak ~33%?) MassCheck->IsotopeCheck Match FalsePos REJECT: Artifact or Wrong Mod MassCheck->FalsePos No Match RTCheck Check Retention Time (Shifted later than Native?) IsotopeCheck->RTCheck Yes (Cl present) IsotopeCheck->FalsePos No (Likely Oxidation) FragCheck Check MS2 Spectra (Immonium Ion m/z 172.03?) RTCheck->FragCheck Yes (Hydrophobic shift) RTCheck->FalsePos No (Co-elution warning) Confirmed POSITIVE ID: 2-Cl-4-F-Phe Peptide FragCheck->Confirmed Found FragCheck->FalsePos Absent

Caption: Logical workflow for filtering false positives using orthogonal MS characteristics.

Diagram 2: Fragmentation Pathway[10]

FragPathway Peptide Precursor Peptide [M+H]+ Backbone Backbone Cleavage (b/y ions) Peptide->Backbone HCD/CID Immonium Immonium Formation (Internal Fragment) Peptide->Immonium High Energy Result1 b/y series (+51.95 Da shift) Backbone->Result1 Result2 Diagnostic Ion m/z 172.03 Immonium->Result2

Caption: Divergent fragmentation pathways yielding sequence coverage (b/y) and specific residue confirmation (immonium).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Correct Mass, No Isotope Pattern Misidentification (e.g., multiple oxidations or adducts).Check for Fe/Ni adducts or +3O oxidations. Verify the M+2 intensity is >30%.[2][3]
Correct Mass, Early Elution Wrong Isomer.2-Cl-4-F-Phe should elute after Phe. If it elutes earlier, suspect a hydrophilic modification or wrong isomer.
Low Signal Intensity Ionization Suppression.Halogens can suppress ionization efficiency. Increase injection volume or use a Nano-ESI source to improve desolvation.

References

  • Comparison of Halogenated Phenylalanine Analogues

    • Source: PubChem. (n.d.). Compound Summary: 4-Chloro-L-phenylalanine.
    • URL:[Link]

  • Isotopic Patterns in Mass Spectrometry

    • Source: Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The M+2 Peak.
    • URL:[Link]

  • Peptide Fragmentation Mechanisms (Immonium Ions)

    • Source: IonSource. (2023). Amino Acid Residue Masses and Immonium Ion Masses.
    • URL:[Link]

  • Hydrophobicity and Retention Time Shifts

    • Source: ResearchGate / J. Chromatogr A. (2004). Prediction of peptide retention times in reversed-phase HPLC.
    • URL:[Link]

Sources

Strategic Halogenation in Peptidomimetics: 2-Chloro vs. 4-Fluoro Phenylalanine

[1]

Executive Summary

In the optimization of peptide therapeutics, halogenation of aromatic side chains is a critical strategy for modulating conformation, metabolic stability, and lipophilicity.[1] However, the choice between 2-chloro-L-phenylalanine (2-Cl-Phe) and 4-fluoro-L-phenylalanine (4-F-Phe) represents a fundamental bifurcation in design philosophy:

  • 2-Cl-Phe acts as a "Conformational Locker," utilizing steric bulk at the ortho position to restrict

    
     (chi) rotamers and enforce backbone turns.
    
  • 4-F-Phe acts as an "Electronic Tuner," utilizing the high electronegativity and small size of fluorine at the para position to modulate pKa and hydrophobicity without significantly perturbing the native steric envelope.

This guide provides a technical comparison of these two substitutions, supported by mechanistic insights and experimental protocols.

Mechanistic Comparison: Steric Lock vs. Electronic Stealth

The distinct behaviors of 2-Cl and 4-F substitutions arise from their divergent physical properties—specifically van der Waals radii and electronegativity.

The "Steric Lock" of 2-Chloro-Phe

The chlorine atom (vdW radius ~1.75 Å) is significantly larger than hydrogen (1.20 Å). When placed at the ortho position (2-Cl), it creates a specific steric clash with the peptide backbone carbonyl or amide nitrogen.

  • 
     Restriction:  To relieve this strain, the side chain is forced into specific rotameric states (typically gauche(-) or trans), effectively reducing the entropic penalty of binding.
    
  • Backbone Kinking: The steric bulk often destabilizes extended

    
    -sheet conformations and promotes turn structures (e.g., 
    
    
    -turns) by preventing the side chain from lying flat against the backbone.
The "Electronic Stealth" of 4-Fluoro-Phe

The fluorine atom (vdW radius ~1.47 Å) is a bioisostere of hydrogen with minimal steric demand. However, it is the most electronegative element.

  • Quadrupole Inversion: In native Phe, the aromatic ring is electron-rich (negative potential on the face). 4-F substitution pulls electron density, reducing this negative potential. This strengthens interactions with electron-rich receptor pockets (e.g., cation-

    
     interactions).
    
  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than C-H, rendering the para position—a common site for cytochrome P450 hydroxylation—chemically inert.

Quantitative Comparison Data
Feature2-Chloro-Phe (Ortho) 4-Fluoro-Phe (Para) Native Phe Implication
Primary Effect Steric HindranceElectronic ModulationN/A2-Cl restricts motion; 4-F alters binding electronics.
vdW Radius 1.75 Å1.47 Å1.20 Å (H)2-Cl is ~46% larger than H; 4-F is only ~22% larger.

Rotamer Limit
High (Restricted)Low (Flexible)Low2-Cl pre-organizes the peptide for binding.
Lipophilicity (

)
+0.71+0.140.002-Cl significantly increases membrane permeability.
Proteolytic Stability Very High (Steric Shield)High (Electronic)Low2-Cl blocks protease access; 4-F slows oxidation.
Electronic (

)
+0.23 (Inductive)+0.06 (Resonance/Inductive)0.004-F withdraws electrons, lowering ring pKa.
Decision Framework: When to Use Which?

The following diagram illustrates the decision logic for selecting between these two modifications during lead optimization.

DecisionTreeStartLead Peptide Optimization GoalConstraintIs the goal to fix a specific conformation?Start->ConstraintStabilityIs the goal to improve metabolic stability?Constraint->StabilityNoLockNeed to induce a Turn or Limit Rotation?Constraint->LockYesUse2ClSelect 2-Chloro-Phe(Steric Lock)Stability->Use2ClBlock Protease Access(Steric Shield)PermeabilityNeed to stop Para-Hydroxylationor Tune Potency?Stability->PermeabilityBlock OxidationLock->StabilityNoLock->Use2ClYes (e.g., Beta-turn)Use4FSelect 4-Fluoro-Phe(Electronic Tuner)Permeability->Use4FMaintain Shape,Change Electronics

Caption: Decision tree for selecting halogenated phenylalanine analogues based on structural and metabolic objectives.

Experimental Protocols

To validate the conformational effects described, the following protocols should be employed. These are designed to be self-validating systems where the data directly confirms the hypothesis.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of Sterically Hindered Peptides

Challenge: The ortho-chloro substituent creates steric hindrance that can make coupling difficult, leading to deletion sequences.

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin (low loading, ~0.3-0.5 mmol/g) to minimize aggregation.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-benzotriazole (HOAt) is superior for sterically hindered junctions.

  • Coupling Cycle:

    • Pre-activation: Dissolve Fmoc-2-Cl-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Activate for 30 seconds before adding to resin.

    • Reaction Time: Extend coupling time to 2 hours (vs. standard 45 min).

    • Double Coupling: REQUIRED. Drain, wash, and repeat the coupling step with fresh reagents.

  • Validation: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines/hindered residues) after coupling. If beads remain blue/green, triple couple.

Protocol B: NMR Determination of Side-Chain Orientation (

)

Objective: Quantify the "locking" effect of 2-Cl-Phe by measuring the population of side-chain rotamers.

  • Sample Prep: Dissolve 2-5 mg of purified peptide in 600

    
    L of solvent (typically 
    
    
    or
    
    
    depending on solubility).
  • Experiment: Acquire a 1D

    
     NMR  and a 2D TOCSY  (60-80 ms mixing time) to assign resonances.
    
  • Measurement: Focus on the

    
     and 
    
    
    protons of the Phe residue.
    • Extract the vicinal coupling constants:

      
       and 
      
      
      .
  • Calculation: Use the Pachler Equation to calculate rotamer fractions (

    
    ):
    
    • 
      , 
      
      
      ,
      
      
      .
    • Expected Result: 4-F-Phe will show averaging (freely rotating,

      
       Hz). 2-Cl-Phe will show distinct large (>10 Hz) and small (<3 Hz) couplings, indicating a locked conformation.
      
Protocol C: Comparative Proteolytic Stability Assay

Objective: Compare the half-life (

  • Enzyme Prep: Prepare

    
    -Chymotrypsin stock (0.5 mg/mL) in Tris-HCl buffer (pH 7.8, 10 mM 
    
    
    ).
  • Incubation:

    • Substrate concentration: 200

      
      M peptide.
      
    • Enzyme:Substrate ratio: 1:100 (w/w).

    • Temperature: 37°C.

  • Sampling:

    • Time points: 0, 5, 15, 30, 60, 120, 240 min.

    • Quench: Add 50

      
      L aliquot to 50 
      
      
      L of 1% TFA/Acetonitrile to stop reaction.
  • Analysis: Inject onto RP-HPLC (C18 column).

    • Integrate the area of the parent peptide peak.

    • Plot

      
       vs. Time. The slope 
      
      
      gives
      
      
      .
Workflow Visualization

The following diagram outlines the experimental pipeline for synthesizing and validating these analogues.

Workflowcluster_AnalysisValidation PhaseDesignSequence Design(Select 2-Cl or 4-F)SynthesisSPPS Synthesis(HATU/HOAt, Double Couple)Design->SynthesisPurifyHPLC Purification(>95% Purity)Synthesis->PurifyNMRNMR Analysis(Rotamer Population)Purify->NMRCDCD Spectroscopy(Secondary Structure)Purify->CDStabilityChymotrypsin Assay(Half-life t1/2)Purify->StabilityResultLead CandidateNMR->ResultConfirm LockStability->ResultConfirm Protection

Caption: End-to-end workflow for the synthesis and biophysical characterization of halogenated peptides.

References
  • BenchChem Technical Support. (2025). A Comparative Guide to the Stability of Peptides Incorporating Fmoc-D-Phe(2-F). BenchChem. Link

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link

  • Salwiczek, M., et al. (2012). Fluorine in Peptide Design and Protein Engineering. Beilstein Journal of Organic Chemistry. Link

  • Zhu, Y., et al. (2019). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry. Link

  • Reches, M., & Gazit, E. (2004). Amyloidogenic Peptide Engineering: Halogenation Controls Assembly. National Institutes of Health (PMC). Link

  • Chem-Impex International. (2024). Fmoc-2-chloro-4-fluoro-L-phenylalanine Product Guide. Chem-Impex. Link

Safety Operating Guide

Proper Disposal Procedures: Boc-L-2-Chloro-4-fluorophenylalanine

[1][2]

Executive Summary

Boc-L-2-Chloro-4-fluorophenylalanine (CAS: Derivative class, typically treated as 144579-37-3 analog) requires strict waste segregation due to its dual-hazard profile : it is a halogenated organic compound (containing Chlorine and Fluorine) and possesses an acid-labile protecting group (Boc).[1][2]

Improper disposal into standard non-halogenated streams risks damage to incinerator scrubbers (due to HF formation), while disposal into acidic waste streams risks container over-pressurization (due to isobutylene/CO₂ gas evolution). This guide defines the operational protocols to mitigate these risks.

Chemical Safety & Hazard Profile

Before disposal, the compound must be characterized to ensure compatibility with waste containers.[1][3]

PropertySpecificationOperational Implication
Chemical Class Halogenated Protected Amino AcidMUST go to Halogenated Waste streams.[1][4]
Molecular Formula

Contains F and Cl atoms.[1]
Protecting Group tert-Butyloxycarbonyl (Boc)Acid Sensitive. Decomposes at pH < 4.[1]
Combustion Byproducts HF, HCl, NOx, CO, CO₂Incineration requires scrubbers.[1]
Physical State Solid (White to off-white powder)Dust explosion hazard if aerosolized.[1]
The "Why" Behind the Protocol (Scientific Integrity)
  • Halogenation & Incineration: When fluorinated compounds are incinerated, they generate Hydrogen Fluoride (HF) rather than

    
     and 
    
    
    .[1] HF is highly corrosive to the refractory lining of standard incinerators.[1] Therefore, this waste must be routed to facilities equipped with caustic scrubbers (e.g., rotary kilns with quench towers).[1]
  • Boc-Group Instability: The tert-butyl carbamate (Boc) moiety is designed to be cleaved by acids (e.g., TFA, HCl).[1][] If this waste is mistakenly added to an acidic aqueous waste stream, the following reaction occurs spontaneously:

    
    Risk:  In a sealed waste carboy, this gas evolution can cause rapid pressurization and catastrophic container failure (explosion).[1]
    

Waste Segregation Logic

The following decision tree illustrates the critical decision points for segregating this specific compound.

WasteSegregationStartWaste Generation:Boc-L-2-Chloro-4-fluoropheStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste StreamStateCheck->SolidStreamPure Compound/Spill DebrisLiquidStreamLiquid/Solution WasteStateCheck->LiquidStreamReaction Mixture/Mother LiquorSolidDestLabel: Halogenated Solid(Trace F/Cl Content)SolidStream->SolidDestSolventCheckSolvent Type?LiquidStream->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventDCM/CHCl3NonHaloSolventNon-Halogenated Solvent(MeOH, Ethyl Acetate)SolventCheck->NonHaloSolventEtOAc/MeOH/DMFDestHaloStream A: HalogenatedOrganic LiquidHaloSolvent->DestHaloAcidCheckIs Acid Present?(TFA, HCl, Acetic)NonHaloSolvent->AcidCheckDestMixStream A: Halogenated(Due to solute)AcidCheck->DestMixNo AcidDestAcidCRITICAL STOP:Neutralize First(Prevent Gas Buildup)AcidCheck->DestAcidAcid PresentDestAcid->DestMixAfter Neutralization

Figure 1: Logic flow for segregating Boc-L-2-Chloro-4-fluorophenylalanine waste to prevent regulatory violations and safety incidents.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spill Debris)

Applicable for: Expired chemicals, weighing errors, or contaminated solid debris.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1][4]

    • Constituents: "Boc-L-2-Chloro-4-fluorophenylalanine" (Do not use abbreviations).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[1][6]

    • Coding: Add "Halogenated Organic Solid" clearly on the label.

  • Segregation: Do NOT mix with strong oxidizers (e.g., permanganates) or solid acids.[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) with the lid tightly closed.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors from HPLC, reaction workups, or dissolved waste.[1]

  • pH Check (Crucial):

    • Test the pH of the solution using a dipstick.[1]

    • If pH < 5: Slowly add Sodium Bicarbonate (

      
      ) or dilute NaOH until pH is neutral (pH 6-8).[1] Wait for gas evolution to cease.
      
    • Reasoning: This prevents the Boc group from decomposing and pressurizing the drum later.[1]

  • Solvent Compatibility:

    • Even if dissolved in a non-halogenated solvent (e.g., Methanol), the presence of the Fluorine/Chlorine atoms on the phenylalanine ring classifies the entire mixture as Halogenated Waste .

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy (typically yellow-tagged or distinct from non-halogenated red cans).

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

Emergency Spill Management

In the event of a powder spill outside of a containment hood, follow this self-validating workflow.

SpillResponseAssess1. Assess Volume(<50g = Lab Scale)PPE2. Don PPE(Nitrile Gloves, N95/P100, Goggles)Assess->PPEContain3. Containment(Cover with wet paper towelsto prevent dust)PPE->ContainClean4. Cleanup(Scoop -> Bag -> Label)Contain->CleanDecon5. Surface Decon(Soap & Water Wash)Clean->Decon

Figure 2: Immediate response workflow for solid spills.[1] Note the emphasis on "wetting" to prevent dust inhalation.[1]

Spill Cleanup Steps:

  • Dampen: Gently lay wet paper towels over the powder to prevent aerosolization (inhalation hazard).[1]

  • Scoop: Use a plastic scoop or dustpan.[1] Do not use a vacuum unless it is HEPA-rated and explosion-proof.[1]

  • Bag: Place waste and contaminated towels into a clear plastic bag.

  • Tag: Label as "Hazardous Waste - Solid Debris (Halogenated)."

Regulatory Compliance (RCRA/EPA Context)

While specific waste codes vary by jurisdiction, the following Federal (US EPA) guidelines generally apply to this compound class.

  • Waste Characterization: Under 40 CFR § 261.3, this material is a "Characteristic Waste" if mixed with solvents, or a "Listed Waste" if it falls under specific F-listings (e.g., spent halogenated solvents).[1]

  • Halogenated Solvents (F001/F002): If the compound is dissolved in Methylene Chloride or similar, the mixture defaults to these codes [1].

  • Land Ban: Halogenated organic compounds (HOCs) are generally prohibited from land disposal (landfill) without prior treatment (incineration) due to their persistence and toxicity [2].

Compliance Checklist:

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification.[1] (2022).[1] Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] (2011).[1] National Academies Press.[1] Chapter 8: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200(g).[1] [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (2015).[1] Washington, D.C. [Link]

Personal Protective Equipment & Handling Guide: Boc-L-2-Chloro-4-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Immediate Action)

Compound Identity: Boc-L-2-Chloro-4-fluorophenylalanine CAS Number: 1213887-81-0 Physical State: White to off-white powder Primary Hazard Class: Uncharacterized Organic Intermediate (Treat as Irritant/Potential Sensitizer)

🚑 Emergency Response Card
IncidentImmediate Action
Eye Contact Flush immediately with eyewash station for 15 minutes. Hold eyelids open. Consult a physician.
Skin Contact Brush off loose particles first, then wash with soap and copious water. Remove contaminated clothing.[1]
Inhalation Evacuate to fresh air . If breathing is difficult, oxygen should be administered by trained personnel.
Ingestion Rinse mouth with water.[1][2][3] Do NOT induce vomiting. Call a poison control center immediately.
Spill (Solid) Dampen with wet paper towel to prevent dust. Sweep into a closed container. Do not dry sweep.[4]

Part 2: Hazard Assessment & Risk Profile[1][5]

As an uncharacterized organic intermediate, Boc-L-2-Chloro-4-fluorophenylalanine presents a specific challenge: The Absence of Evidence is not Evidence of Absence.

While many Boc-protected amino acids are not classified as acutely toxic under GHS standards (often labeled "Not Hazardous" or "Caution"), the presence of halogenated substituents (Chloro- and Fluoro- groups) on the phenyl ring alters the lipophilicity and metabolic stability of the molecule. This increases the potential for skin absorption and mucous membrane irritation compared to non-halogenated analogs.

Scientific Rationale for Enhanced Precautions:

  • Dust Potential: As a fine powder, electrostatic charging is common. Airborne particles can bypass standard surgical masks, requiring NIOSH-rated particulate filtration.

  • Halogenated Bioactivity: Halogen atoms often increase the biological half-life of organic compounds. Until specific toxicological data (RTECS) is available, we must assume the compound possesses higher persistence than standard amino acids.

  • Solvent Synergy: This compound is frequently dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for peptide synthesis. These solvents act as carriers, significantly increasing the rate of skin permeation for the solute.

Part 3: PPE Selection Matrix

The following matrix dictates protection levels based on the specific operational state.

Table 1: PPE Requirements by Operation
Operational StateHand Protection Eye Protection Respiratory/Body Rationale
Solid Handling (Weighing, Aliquoting)Nitrile Gloves (Min thickness: 0.11 mm)Safety Glasses (Side shields required)Lab Coat + Fume Hood (Sash at 18")Prevents static-induced dust inhalation and contact.
Solution Phase (Dissolved in DMF/DMSO)Nitrile Gloves (Standard)Safety Goggles (Indirect vented)Lab Coat (Buttoned to neck)Splash protection. DMF penetrates skin; goggles prevent chemical burns.
Solution Phase (Dissolved in DCM/CHCl₃)Double Gloving (Laminate inner / Nitrile outer)Safety Goggles (Indirect vented)Chemical Apron (If volume > 500mL)CRITICAL: DCM permeates nitrile in <5 mins, carrying the compound with it.
Spill Cleanup (> 5 grams)Double Nitrile (Long cuff)Face Shield + Goggles N95/P95 Respirator (If outside hood)High dust generation risk during sweeping.

Part 4: Operational Protocols (Self-Validating Systems)

Protocol A: Static-Free Weighing & Transfer

Objective: Minimize airborne dust and loss of material due to electrostatic charge.

  • Environment Check: Verify Fume Hood Face Velocity is between 80–100 fpm using the built-in monitor or a vane anemometer.

  • Ionization (Optional but Recommended): Use an anti-static gun or ionizer bar near the balance if humidity is <30%.

  • The "Tap-Transfer" Method:

    • Do not pour from the stock bottle.

    • Use a clean, dedicated spatula.

    • Validation Step: Inspect the spatula tip. If powder clings excessively, static is high. Pause and wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge.

  • Container Closure: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding of the compound in the cap (which creates fine aerosols upon next opening).

Protocol B: Solubilization in Halogenated Solvents (DCM)

Objective: Prevent "Carrier Effect" exposure.

  • Glove Layering: Don a pair of Silver Shield (Laminate) gloves, followed by standard Nitrile gloves.

    • Why? Laminate resists DCM for >4 hours; Nitrile fails in minutes. The outer nitrile glove provides grip.

  • Dissolution: Add solvent to the solid slowly down the side of the vessel to minimize splashing.

  • Visual Check: Ensure no solid residue remains on the vessel rim.

  • Waste Segregation: Any wipes or pipettes used in this step must be disposed of as Halogenated Solvent Waste , not solid trash.

Part 5: Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling and disposal, ensuring compliance with halogenated waste streams.

G Start Start: Handling Boc-L-2-Chloro-4-fluorophenylalanine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution In Solution StateCheck->Solution Synthesis/Workup StandardPPE Standard PPE: Nitrile Gloves + Safety Glasses (Work in Fume Hood) Solid->StandardPPE SolventCheck Check Solvent Type Solution->SolventCheck SolventCheck->StandardPPE DMF, DMSO, MeOH EnhancedPPE Enhanced PPE: Double Glove (Laminate/Nitrile) + Chemical Goggles SolventCheck->EnhancedPPE DCM, Chloroform DisposalCheck Disposal Stream StandardPPE->DisposalCheck NonHaloWaste Non-Halogenated Organic Waste StandardPPE->NonHaloWaste If Non-Halo Solvent HaloWaste Halogenated Solvent Waste (Segregated Carboy) EnhancedPPE->HaloWaste Must be Segregated SolidWaste Solid Hazardous Waste (Tag: Halogenated Organic Solid) DisposalCheck->SolidWaste Solid Residue/Wipes

Figure 1: Operational workflow for PPE selection and waste disposal based on physical state and solvent compatibility.

Part 6: Waste Disposal Strategy

Proper disposal is critical due to the halogen content (Chlorine/Fluorine). Incineration of halogenated compounds requires specific scrubbers to capture acid gases (HCl, HF).

  • Solid Waste:

    • Collect in a wide-mouth jar labeled "Hazardous Waste - Solid Organic - Halogenated" .

    • Do not dispose of in regular trash or biohazard bags.

  • Liquid Waste:

    • Segregation Rule: If dissolved in DCM or Chloroform, use the Halogenated Waste carboy.

    • If dissolved in Methanol/DMF but containing >1% of the compound, default to Halogenated Waste to prevent contamination of fuel-blending streams (non-halogenated waste is often used as fuel; halogens corrode incinerators).

  • Container Rinse:

    • Triple rinse empty stock bottles with a small amount of solvent. Add rinsate to the liquid waste stream. Deface the label before discarding the bottle.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53398085, Boc-2-chloro-4-fluoro-L-phenylalanine. Retrieved October 26, 2023. [Link][5]

Sources

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